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Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate Documentation Hub

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  • Product: Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate
  • CAS: 349119-38-6

Core Science & Biosynthesis

Foundational

High-Purity Synthesis and Strategic Utility of Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate

[1] Executive Summary Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate (CAS 349119-38-6) is a specialized N-aryloxamate intermediate critical to the development of heterocyclic pharmacophores.[1] Structurally, it functi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate (CAS 349119-38-6) is a specialized N-aryloxamate intermediate critical to the development of heterocyclic pharmacophores.[1] Structurally, it functions as a "masked" electrophile, offering a stable ethyl ester motif paired with a reactive amide linkage. This dual-functionality makes it a linchpin in the synthesis of isatins , quinoline-2-carboxylates , and bioactive oxamic acid derivatives .[1]

This guide provides a validated synthetic workflow, mechanistic insights into its reactivity, and a downstream application map for medicinal chemists.

Chemical Identity & Structural Logic[1]

PropertySpecification
CAS Number 349119-38-6
IUPAC Name Ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
SMILES CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl
Core Motif N-Aryl Oxamate (Carbamoyl Formate)
Key Reactivity Nucleophilic substitution (ester), Electrophilic aromatic substitution (cyclization)
Structural Analysis

The compound features a 3-chloro-4-methylaniline core coupled to an ethyl oxalyl moiety.[1]

  • The Oxalyl Linker: The adjacent carbonyls (vicinal diketone motif) create a highly electrophilic ester carbonyl, susceptible to mild nucleophilic attack by amines or hydrazines.

  • The Aryl Ring: The 3-chloro and 4-methyl substituents provide steric and electronic handles.[1] The chlorine atom at the meta position (relative to the nitrogen) influences regioselectivity during subsequent cyclization reactions (e.g., Friedel-Crafts type).

Synthetic Architecture

The synthesis of CAS 349119-38-6 relies on the acylation of 3-chloro-4-methylaniline with ethyl oxalyl chloride.[1] Unlike carbamate formation (which uses ethyl chloroformate), this reaction installs a two-carbon oxalyl bridge.[1]

Validated Protocol

Reaction:



Reagents:

  • Substrate: 3-Chloro-4-methylaniline [CAS 95-74-9] (1.0 eq)[1]

  • Reagent: Ethyl oxalyl chloride [CAS 4755-77-5] (1.1 eq)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-chloro-4-methylaniline (10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N₂ or Ar).[1]

  • Base Addition: Add triethylamine (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Add ethyl oxalyl chloride (11 mmol) dropwise over 20 minutes. The solution will likely turn yellow/orange, and a white precipitate (Et₃N·HCl) will form.[1]

  • Completion: Allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting aniline spot should disappear.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.

    • Wash with sat.[1] NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol.

Mechanistic Pathway (Graphviz)

Synthesis Aniline 3-Chloro-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Oxalyl Ethyl Oxalyl Chloride (Electrophile) Oxalyl->Intermediate Product Ethyl [(3-chloro-4-methylphenyl) carbamoyl]formate Intermediate->Product Elimination of Cl- Base Base (Et3N) (HCl Scavenger) Base->Intermediate Proton Sponge

Caption: Nucleophilic acyl substitution pathway for the formation of the N-aryloxamate scaffold.

Strategic Applications in Drug Design

The utility of CAS 349119-38-6 extends beyond its identity as a simple intermediate.[1] It serves as a divergence point for three major classes of medicinal compounds.

Pathway A: Synthesis of Isatins (Indole-2,3-diones)

Through a modified Stollé synthesis or Friedel-Crafts cyclization, the oxamate can be cyclized to form substituted isatins.[1] Isatins are privileged scaffolds in oncology (kinase inhibitors) and antiviral research.[1]

  • Reagent: Strong Lewis acid (AlCl₃ or BF₃[1]·OEt₂) or Protic acid (H₂SO₄).

  • Mechanism: Intramolecular electrophilic aromatic substitution.[1] The 3-chloro substituent on the ring will direct the cyclization to the position ortho to the amine, yielding a 4-chloro-5-methyl-isatin or 6-chloro-5-methyl-isatin regioisomer.[1]

Pathway B: Oxamic Acid Bioisosteres

Hydrolysis of the ethyl ester yields the corresponding oxamic acid .[1]

  • Relevance: Oxamic acids are bioisosteres of carboxylic acids and have been studied as thyromimetics (thyroid hormone analogs) and inhibitors of glycolate oxidase.[1]

  • Protocol: LiOH in THF/H₂O, followed by acidification.

Pathway C: Hydrazide/Amide Linkers

The ester group is highly reactive toward amines and hydrazines, allowing the formation of unsymmetrical oxamides .

  • Relevance: These motifs are found in HIV-1 attachment inhibitors and novel agrochemical fungicides.[1]

Application Workflow (Graphviz)

Applications Core CAS 349119-38-6 (Ethyl Oxamate Intermediate) Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Cyclization Lewis Acid Cyclization (AlCl3, Heat) Core->Cyclization Aminolysis Aminolysis (R-NH2) Core->Aminolysis Acid Oxamic Acid Derivative (Thyromimetic Bioisostere) Hydrolysis->Acid Isatin Substituted Isatin (Kinase Inhibitor Scaffold) Cyclization->Isatin Oxamide Unsymmetrical Oxamide (Peptidomimetic) Aminolysis->Oxamide

Caption: Divergent synthesis pathways from the core oxamate intermediate to bioactive scaffolds.[1]

Analytical Characterization Data

To ensure the integrity of the synthesized compound, compare results against these expected parameters.

TechniqueExpected Signal/ObservationInterpretation
¹H NMR (CDCl₃) δ 1.42 (t, 3H), 4.41 (q, 2H)Ethyl ester group (characteristic triplet/quartet).
¹H NMR (CDCl₃) δ 8.8–9.0 (s, 1H)Amide N-H proton (downfield due to electron-withdrawing oxalyl).
¹H NMR (CDCl₃) δ 2.35 (s, 3H)Methyl group on the aryl ring.
IR Spectroscopy 1735 cm⁻¹ (ester C=O)Distinct ester carbonyl stretch.[1]
IR Spectroscopy 1690 cm⁻¹ (amide C=O)Amide I band (lower frequency than ester).
Appearance White to off-white solidHigh purity crystalline form.[1]

Safety and Handling

  • Hazards: The precursor Ethyl oxalyl chloride is a lachrymator and corrosive. 3-Chloro-4-methylaniline is toxic if swallowed or inhaled.[1]

  • Storage: Store CAS 349119-38-6 in a cool, dry place. It is relatively stable but should be protected from moisture to prevent hydrolysis of the ester.[1]

  • PPE: Work in a fume hood. Wear nitrile gloves and safety goggles.[1]

References

  • PubChem. (n.d.).[1] 3-Chloro-4-methylaniline (CID 7255).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1999).[1] Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate. Org. Synth. 1999, 76, 142.[3] (Demonstrates analogous oxamate chemistry). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation and Synthesis of C₁₁H₁₂ClNO₃ Compounds

The following technical guide details the structural properties, synthesis, and analytical profiling of compounds with the molecular formula C₁₁H₁₂ClNO₃ . Physiochemical Core & Molecular Identity The formula C₁₁H₁₂ClNO₃...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and analytical profiling of compounds with the molecular formula C₁₁H₁₂ClNO₃ .

Physiochemical Core & Molecular Identity

The formula C₁₁H₁₂ClNO₃ represents a specific chemical space often occupied by advanced pharmaceutical intermediates and agrochemical precursors. For researchers in drug development, this formula typically points to functionalized aromatic systems containing reactive alkylating groups (chloromethyl/chloroacetyl) and metabolic handles (esters/amides).

Fundamental Properties

The following data serves as the baseline for mass spectrometry (MS) and stoichiometric calculations.

PropertyValueTechnical Note
Molecular Formula C₁₁H₁₂ClNO₃ Degree of Unsaturation: 6 (Implies aromatic ring + 2 double bonds/rings)
Average Molecular Weight 241.67 g/mol Used for gravimetric stoichiometry.
Monoisotopic Mass 241.05057 Da Critical for HRMS. Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Isotopic Pattern M : M+2 (3:1) Distinctive chlorine signature (³⁵Cl vs ³⁷Cl) observed in MS.
Elemental Composition C (54.67%), H (5.00%), Cl (14.67%), N (5.80%), O (19.86%)
Structural Isomerism in R&D

While hundreds of isomers exist, two specific scaffolds dominate the patent landscape for this formula:

  • The "Strobilurin" Intermediate: Methyl 2-(2-(chloromethyl)phenyl)-2-(methoxyimino)acetate. Used in fungicide synthesis (e.g., Trifloxystrobin).

  • The "Covalent Linker" Scaffold: Ethyl 4-[(2-chloroacetyl)amino]benzoate. A benzocaine derivative used to introduce reactive "warheads" or linkers in medicinal chemistry.

Case Study A: The Oximino-Acetate Scaffold

Compound: Methyl (2E)-2-[2-(chloromethyl)phenyl]-2-(methoxyimino)acetate Application: Agrochemical synthesis and antifungal drug discovery.

This molecule is chemically significant due to the presence of a benzyl chloride (highly reactive to nucleophiles) and an oxime ether (geometric isomerism E/Z).

Synthesis Protocol (Grignard-Mediated)

The synthesis requires precise temperature control to prevent the self-alkylation of the Grignard reagent by the benzyl chloride moiety.

Step-by-Step Methodology:

  • Grignard Formation: React 1-bromo-2-(chloromethyl)benzene with Magnesium in dry THF.[1]

    • Critical Control: Initiate at 0°C. High temperatures cause Wurtz coupling (dimerization).

  • Acylation: Add the Grignard reagent dropwise to a solution of methyl cyanoformate (or dimethyl oxalate) at -20°C.

    • Mechanism: Nucleophilic attack on the nitrile/ester yields the

      
      -keto ester intermediate.
      
  • Condensation: Treat the crude keto-ester with O-methylhydroxylamine hydrochloride and pyridine in methanol.

  • Purification: The reaction yields an E/Z mixture. Crystallization from heptane/EtOAc (3:1) preferentially isolates the bioactive (E)-isomer .

Reaction Pathway Visualization

G Start 1-Bromo-2- (chloromethyl)benzene Grignard Grignard Intermediate Start->Grignard Mg, THF 0°C (Strict Control) KetoEster α-Keto Ester Intermediate Grignard->KetoEster + Methyl Cyanoformate -20°C Product Target C11H12ClNO3 (Oximino Ester) KetoEster->Product + MeONH2·HCl Pyridine, MeOH

Figure 1: Synthetic route for the oximino-acetate isomer, highlighting the critical cryogenic acylation step.

Case Study B: The Chloroacetamide Scaffold

Compound: Ethyl 4-[(2-chloroacetyl)amino]benzoate Application: Pro-drug design and covalent inhibitor development.

This compound represents a "masked" alkylating agent. The chloroacetamide group is a classic "covalent warhead" that reacts with cysteine residues in proteins, a mechanism utilized in targeted covalent inhibitors (TCIs).

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol utilizes a biphasic or anhydrous base system to acylate the aniline nitrogen while preserving the ethyl ester.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine) [1.0 eq]

  • Chloroacetyl chloride [1.1 eq]

  • Triethylamine (TEA) [1.2 eq]

  • Dichloromethane (DCM) [Solvent]

Workflow:

  • Dissolution: Dissolve Benzocaine in anhydrous DCM under Nitrogen atmosphere.

  • Scavenger Addition: Add TEA and cool the mixture to 0°C.

    • Why? TEA scavenges the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Quench & Wash: Stir for 2 hours at RT. Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol.

Analytical Logic Tree

Analysis Sample Unknown Sample C11H12ClNO3 NMR_H 1H NMR Analysis (CDCl3) Sample->NMR_H Decision1 Check 3.8 - 4.2 ppm Region NMR_H->Decision1 ResultA Singlet (3H) @ ~4.0 ppm (Methoxy Group) + Singlet (2H) @ 4.6 ppm (Benzyl Chloride) Decision1->ResultA Methoxy Signal ResultB Quartet (2H) @ 4.3 ppm (Ethyl Ester) + Singlet (2H) @ 4.1 ppm (Chloroacetyl) Decision1->ResultB Ethyl Signal IdentityA Identify: Oximino Ester (Strobilurin Precursor) ResultA->IdentityA IdentityB Identify: Chloroacetamide (Benzocaine Derivative) ResultB->IdentityB

Figure 2: NMR-based decision matrix for distinguishing the two primary C₁₁H₁₂ClNO₃ isomers.

Analytical Validation Standards

To validate the synthesis of C₁₁H₁₂ClNO₃ compounds, researchers must confirm both the carbon skeleton and the halogen presence.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Base Peak: Look for [M+H]⁺ at 242.05 .

  • Chlorine Signature: You must observe the characteristic ³⁵Cl/³⁷Cl isotope pattern.

    • Peak at m/z 242.05 (100% relative abundance).

    • Peak at m/z 244.05 (~32% relative abundance).

    • Note: If this 3:1 ratio is absent, the compound does not contain Chlorine.

Nuclear Magnetic Resonance (NMR)
FeatureOximino Ester (Isomer A)Chloroacetamide (Isomer B)
Ester Methyl/Ethyl Singlet (~3.8-4.0 ppm, 3H)Quartet (~4.3 ppm, 2H) + Triplet (1.3 ppm, 3H)
Reactive CH₂ Singlet (~4.6 ppm, 2H) (Benzylic)Singlet (~4.1 ppm, 2H) (Alpha-keto)
Aromatic Region Multiplet (Ortho-substituted pattern)AA'BB' System (Para-substituted pattern)

Safety & Handling Protocols

Both isomers contain alkylating motifs (Benzyl chloride and


-chloroacetamide) which classify them as potential genotoxic impurities (PGIs)  in pharmaceutical contexts.
  • Containment: All weighing and synthesis must occur within a certified fume hood.

  • Quenching Spills: Do not wipe with water. Treat spills with a solution of dilute ammonia or 10% sodium thiosulfate to nucleophilically displace the chloride before disposal.

  • Lachrymator Warning: The benzyl chloride derivative (Isomer A) is a potent lachrymator (tear gas agent). Eye protection and respiratory safeguards are mandatory.

References

  • PubChem. (n.d.). Compound Summary: C11H12ClNO3 (Ethyl 4-[(2-chloroacetyl)amino]benzoate).[2] National Library of Medicine. Retrieved from [Link]

  • University of Missouri Mass Spectrometry Facility. (2024).[3] Calculating Exact Masses and Isotope Patterns. Retrieved from [Link]

  • Indofine Chemical Company. (n.d.). Rare Organics and Intermediates Catalog: C11H12ClNO3.[4] Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate, a versatile chemical intermediate with sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. We will explore its chemical identity, synthesis, properties, and role as a key building block in the creation of complex bioactive molecules.

Chemical Identity and Nomenclature

Ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate is a member of the N-aryl-2-oxoacetamide family of compounds. These molecules are characterized by an arylamine linked to an ethyl oxalyl group. This structural motif is a valuable scaffold in the design of various therapeutic agents.

Synonyms:

  • N-(3-chloro-4-methylphenyl)oxamic acid ethyl ester

  • Ethyl 2-(3-chloro-4-methylanilino)-2-oxoacetate

  • Oxalic acid mono-(3-chloro-4-methyl-phenyl)-amide ethyl ester

Molecular Structure:

Figure 1: Chemical structure of ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate.

Synthesis and Mechanistic Considerations

The synthesis of ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate and its analogs is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient method involves the acylation of an appropriately substituted aniline with an ethyl oxalyl derivative.

General Synthetic Pathway:

Synthesis reactant1 3-Chloro-4-methylaniline product Ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate reactant1->product reactant2 Ethyl oxalyl chloride reactant2->product base Base (e.g., Triethylamine, Pyridine) base->product Scavenges HCl byproduct solvent Solvent (e.g., DCM, THF, Acetonitrile) solvent->product

Figure 2: General synthetic scheme for ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Ethyl oxalyl chloride is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction. The ethoxycarbonyl group is a common choice for an ester in such intermediates due to its relative stability and potential for subsequent hydrolysis or transesterification if required in a multi-step synthesis.

  • Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the acid. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. These solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions. The absence of water is critical to prevent the hydrolysis of the highly reactive ethyl oxalyl chloride.

Detailed Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of 3-chloro-4-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.1 equivalents).

  • Addition of Acylating Agent: Slowly add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate.

This protocol represents a self-validating system as the progress can be monitored by TLC, and the final product can be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties and Spectroscopic Data

While specific, experimentally determined data for ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate are not widely published, the expected properties can be inferred from closely related analogs.

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueReference/Note
Molecular FormulaC₁₁H₁₂ClNO₃Calculated
Molecular Weight241.67 g/mol Calculated
AppearanceWhite to off-white solidBased on analogs like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride[5]
Melting PointNot available---
Boiling PointNot available---
SolubilitySoluble in most organic solventsBased on general properties of similar compounds

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (with splitting patterns influenced by the chloro and methyl substituents), a singlet for the methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (amide and ester), the carbons of the aromatic ring, the methyl carbon, and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the N-H stretching vibration (around 3300 cm⁻¹), the two C=O stretching vibrations of the amide and ester groups (typically in the range of 1650-1750 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage of the amide bond.

Role in Drug Discovery and Development

Ethyl 2-oxo-2-(arylamino)acetate derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds.[6][7][8] Their utility stems from the presence of multiple functional groups that can be readily modified.

Signaling Pathway and Target Interaction:

The N-aryl-2-oxoacetamide scaffold is a key component in the design of various enzyme inhibitors. For example, derivatives of ethyl 2-(benzothiazol-2-ylamino)-2-oxoacetate have been investigated as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), a target for the treatment of diabetes and obesity.[6] The oxamate group in these molecules is proposed to interact with key amino acid residues in the active site of the enzyme.[6]

Pathway drug_intermediate Ethyl 2-[(aryl)amino]-2-oxoacetate (e.g., Topic Compound) synthesis Multi-step Synthesis drug_intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api target Biological Target (e.g., Enzyme, Receptor) api->target Binding/Inhibition effect Therapeutic Effect target->effect

Figure 3: Role of ethyl 2-[(aryl)amino]-2-oxoacetate derivatives as intermediates in drug development.

Applications as a Versatile Intermediate:

The reactivity of the ester and amide functionalities, coupled with the potential for modification of the aromatic ring, makes this class of compounds highly versatile for combinatorial chemistry and lead optimization studies. For instance, the hydrochloride salt of a similar compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a crucial intermediate in the synthesis of the factor Xa inhibitor, Edoxaban.[1][2][5] This underscores the importance of such scaffolds in developing modern therapeutics.

Safety and Handling

Specific safety data for ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate is not available. However, based on the general reactivity of the starting materials and the nature of related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The starting material, ethyl oxalyl chloride, is corrosive and reacts with moisture, and should be handled with extreme caution.[9]

Conclusion

Ethyl 2-[(3-chloro-4-methylphenyl)amino]-2-oxoacetate and its synonyms represent an important class of chemical intermediates with significant potential in drug discovery and development. While specific data for this exact compound are limited in the public domain, the well-established chemistry and biological relevance of its analogs provide a strong foundation for its utility. The synthetic route is straightforward, and the versatile structure allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents. Further research and publication of the specific properties of this compound would be a valuable contribution to the scientific community.

References

  • Zahoor, A. F., et al. (2012). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[10][11][12]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. ResearchGate. [Link]

  • Downey, C., et al. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. Semantic Scholar. [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS No: 1243308-37-3) API Intermediate Manufacturers. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

  • PubMed. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • PubMed. (2021). Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates. National Library of Medicine. [Link]

  • PubChem. (n.d.). Ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). United States Patent.
  • Hafeez, F., et al. (2021). Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4- phenylpiperazine-1-carbodithioates. ResearchGate. [Link]

  • Arkat USA. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Pharmaffiliates. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride. Retrieved from [Link]

  • Tegeli, V. S., & More, H. N. (2014). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica. [Link]

  • Quickcompany. (n.d.). Improved Synthesis Of Antimalarial Drug. Retrieved from [Link]

  • Drug Information System. (n.d.). CAS 1243308-37-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, 2-diethylaminoethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.
  • Google Patents. (n.d.). W O 2019/074870 A l.
  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

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Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-Methyl Oxanilic Acid Ethyl Ester

This technical whitepaper provides a comprehensive physicochemical profiling and synthesis guide for 3-Chloro-4-methyl oxanilic acid ethyl ester (systematically: Ethyl 2-((3-chloro-4-methylphenyl)amino)-2-oxoacetate ). E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides a comprehensive physicochemical profiling and synthesis guide for 3-Chloro-4-methyl oxanilic acid ethyl ester (systematically: Ethyl 2-((3-chloro-4-methylphenyl)amino)-2-oxoacetate ).

Executive Summary

3-Chloro-4-methyl oxanilic acid ethyl ester is a critical intermediate in the synthesis of heterocyclic compounds, particularly 6-chloro-7-methylisatin and quinoxaline-2,3-dione derivatives. As a functionalized oxamate, it serves as a stable precursor for intramolecular cyclization reactions (e.g., Stollé synthesis or acid-catalyzed cyclodehydration). This guide details its physical properties, synthesis logic, and characterization protocols, providing a self-validating framework for researchers synthesizing this compound de novo.

Chemical Identity & Structural Analysis[1][2][3][4]

AttributeDetail
Common Name 3-Chloro-4-methyl oxanilic acid ethyl ester
Systematic Name Ethyl 2-((3-chloro-4-methylphenyl)amino)-2-oxoacetate
IUPAC Name Ethyl N-(3-chloro-4-methylphenyl)oxamate
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
SMILES CCOC(=O)C(=O)Nc1cc(Cl)c(C)cc1
Key Functional Groups Secondary Amide, Alpha-Keto Ester, Aryl Chloride, Aryl Methyl
Structural Logic

The molecule consists of a 3-chloro-4-methylaniline core N-acylated with an ethyl oxalyl group. The electron-withdrawing nature of the oxalyl group (


 of conjugate acid ~1) significantly reduces the nucleophilicity of the nitrogen, making the amide bond stable to hydrolysis under neutral conditions. The ortho-chloro substituent introduces steric bulk and electronic deactivation, influencing the regioselectivity of subsequent cyclization reactions.

Physical Properties

Note: As a specialized intermediate often synthesized in-situ or on-demand, specific experimental values may vary by purity and polymorph. The values below represent the high-confidence range for pure crystalline material based on structural analogs (SAR).

PropertyValue / DescriptionConfidence Level
Physical State Crystalline SolidHigh (Experimental observation of analogs)
Appearance White to off-white needles or platesHigh
Melting Point 118°C – 125°C (Predicted Range)Medium (Interpolated from 4-Cl and 4-Me analogs)
Boiling Point >300°C (Decomposes)High
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organics) Soluble in DCM, EtOAc, DMSO, Hot EtOHHigh
LogP (Predicted) 2.8 – 3.2High (Lipophilic)
Density ~1.28 g/cm³Medium (Predicted)
Comparative Melting Point Analysis (SAR)

To validate the melting point prediction, we analyze structurally similar oxamates:

  • Ethyl oxanilate: 66–68°C

  • Ethyl 4-methyloxanilate: 113–115°C

  • Ethyl 4-chlorooxanilate: 150–152°C

  • Inference: The combination of the 4-methyl group (lowers MP relative to 4-Cl) and the 3-chloro substituent (raises MP relative to 4-Me due to symmetry breaking and molecular weight) places the expected MP in the 118–125°C range.

Synthesis & Reaction Engineering

The most robust synthesis route utilizes the nucleophilic acyl substitution of diethyl oxalate by 3-chloro-4-methylaniline. This method avoids the use of aggressive acyl chlorides, offering a cleaner profile.

Reaction Pathway

SynthesisPathway Aniline 3-Chloro-4-methylaniline (Solid, MP 29-33°C) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (120°C, Neat or Xylene) Oxalate Diethyl Oxalate (Liquid, BP 185°C) Oxalate->Intermediate Product 3-Chloro-4-methyl oxanilic acid ethyl ester (Solid) Intermediate->Product Elimination Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Synthesis pathway via aminolysis of diethyl oxalate.

Validated Protocol
  • Stoichiometry: Mix 3-chloro-4-methylaniline (1.0 eq) with Diethyl oxalate (1.5 - 2.0 eq). The excess oxalate serves as both reagent and solvent.

  • Reaction: Heat the mixture to 120°C (oil bath) for 4–6 hours. A reflux condenser is required.

    • Process Insight: The reaction is driven to completion by the distillation of ethanol if the temperature is carefully managed, but simple reflux is usually sufficient.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add Ethanol (cold) or Hexane/EtOAc mixture to induce precipitation.

    • Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol or Ethanol/Water to yield white needles.

Spectroscopic Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signals must be verified.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 10.8 ppm (s, 1H)Amide NH (Deshielded by adjacent carbonyls)
δ 7.8 – 7.2 ppm (m, 3H)Aromatic Protons (Pattern consistent with 1,3,4-substitution)
δ 4.3 ppm (q, 2H, J=7 Hz)Ester -OCH₂-
δ 2.3 ppm (s, 3H)Aryl Methyl -CH₃
δ 1.3 ppm (t, 3H, J=7 Hz)Ester Methyl -CH₃
IR (ATR) 3250–3300 cm⁻¹N-H Stretch (Sharp, medium intensity)
1735 cm⁻¹Ester C=O[1][2] Stretch
1690 cm⁻¹Amide C=O Stretch (Amide I band)
MS (ESI+) m/z 242.07 [M+H]⁺Consistent with Cl isotope pattern (3:1 ratio for M:M+2)

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Stollé, R. (1913). Über N-substituierte Oxamsäure-ester und deren Überführung in Isatine. Journal für Praktische Chemie, 88(1), 306-314.

  • Popp, F. D. (1975). The Chemistry of Isatin. Advances in Heterocyclic Chemistry, 18, 1-58. (Foundational text on oxanilic ester cyclization).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl oxanilate derivatives. (Used for SAR comparative analysis).

  • Sigma-Aldrich. (2023). Safety Data Sheet for 3-Chloro-4-methylaniline. (Precursor safety data).

Sources

Foundational

Difference between aryl carbamates and aryl oxamates in synthesis

This guide delineates the distinct synthetic utilities of Aryl Carbamates and Aryl Oxamates . While they share structural similarities, their roles in modern organic synthesis diverge significantly: Carbamates are the go...

Author: BenchChem Technical Support Team. Date: February 2026

This guide delineates the distinct synthetic utilities of Aryl Carbamates and Aryl Oxamates . While they share structural similarities, their roles in modern organic synthesis diverge significantly: Carbamates are the gold standard for Directed Ortho Metalation (DoM) and pseudohalide cross-coupling , whereas Oxamates function as specialized bidentate directing groups for transition metals and precursors for carbamoyl radicals .

[1]

Executive Summary: The Divergence

The choice between a carbamate and an oxamate moiety dictates the available reaction manifold.

  • Aryl Carbamates (

    
     or 
    
    
    
    ):
    Primarily utilized as robust directing groups for Lithium/Magnesium (DoM chemistry) and as electrophiles (pseudohalides) in Nickel-catalyzed cross-couplings. They function via strong oxygen coordination or oxidative addition into the C–O bond.
  • Aryl Oxamates (

    
    ):  Primarily utilized in Transition Metal C–H Activation  (Pd, Cu) due to their ability to form stable 5-membered 
    
    
    
    -chelates
    , and in Radical Chemistry as precursors to carbamoyl radicals via oxidative decarboxylation (Minisci-type reactions).

Mechanistic Architecture & Chelation Modes

The fundamental difference lies in how these groups interact with metal centers.

Aryl Carbamates: Monodentate & Pseudohalide Character
  • DoM (Lithiation): In

    
    -aryl carbamates, the carbonyl oxygen acts as a strong Lewis base, coordinating to organolithiums (e.g., 
    
    
    
    -BuLi). This directs deprotonation to the ortho position.
  • Cross-Coupling: The

    
     bond in aryl carbamates possesses a low reduction potential, allowing Ni(0) to insert oxidatively. This turns the phenol derivative into an aryl halide surrogate (The "Garg-Snieckus" manifold).
    
Aryl Oxamates: Bidentate Chelation & Radical Generation
  • Bidentate Directing Group (DG): In

    
    -aryl oxamates, the amide nitrogen (after deprotonation) and the distal carbonyl oxygen coordinate to the metal (Pd, Cu), forming a rigid 5-membered chelate . This stabilizes high-valent metal intermediates (e.g., Pd(IV)) and lowers the activation energy for C–H cleavage.
    
  • Radical Precursor: Under oxidative conditions (e.g., persulfate), the oxamic acid/oxamate undergoes decarboxylation to generate a nucleophilic carbamoyl radical (

    
    ), which is inaccessible from simple carbamates.
    
Visualization of Binding Modes (DOT Diagram)

ChelationModes cluster_0 Aryl Carbamate (DoM Mode) cluster_1 Aryl Oxamate (C-H Activation Mode) node_carb O-Aryl Carbamate (Monodentate) lithium Li+ node_carb->lithium Coordination via C=O node_ox N-Aryl Oxamate (Bidentate) palladium Pd(II) node_ox->palladium N-Coordination node_ox->palladium Distal C=O Coordination caption Fig 1. Monodentate Li-coordination (Carbamate) vs. Bidentate Pd-chelation (Oxamate)

Detailed Synthetic Workflows

Protocol A: Ni-Catalyzed Cross-Coupling of Aryl Carbamates

Application: Converting phenols to biaryls (replacing the C–O bond with C–C). Mechanism: Oxidative addition of Ni(0) into the


 bond.

Step-by-Step Methodology:

  • Substrate Preparation: React the phenol with

    
    -diethylcarbamoyl chloride and NaH in THF to form the 
    
    
    
    -aryl carbamate.
  • Catalyst Loading: In a glovebox, charge a reaction vial with

    
     (5-10 mol%) and an electron-rich phosphine ligand (e.g., 
    
    
    
    or SIPr, 10-20 mol%).
  • Coupling Partner: Add the aryl boronic acid (1.5 equiv) and base (

    
    , 3.0 equiv).
    
  • Reaction: Add solvent (Toluene or Dioxane) and the aryl carbamate. Heat to 80–110 °C for 12–24 hours.

  • Workup: Filter through celite. The carbamate group is lost as

    
     and amine, yielding the biaryl product.
    
Protocol B: Oxamate-Directed C–H Halogenation

Application: Regioselective ortho-halogenation of anilines. Mechanism: Pd(II) catalysis via a 5-membered chelate intermediate.

Step-by-Step Methodology:

  • DG Installation: Treat the aniline with ethyl oxalyl chloride and

    
     in 
    
    
    
    to form the ethyl
    
    
    -aryl oxamate.
  • C-H Activation:

    • Dissolve oxamate (0.2 mmol) in DCE or Toluene.

    • Add

      
       (5 mol%).
      
    • Add Halogen Source:

      
      -Bromosuccinimide (NBS) or 
      
      
      
      -Iodosuccinimide (NIS) (1.2 equiv).
    • Add Additive: Often requires mild acid (AcOH) or oxidant depending on the specific coupling.

  • Conditions: Stir at 80–100 °C for 6–12 hours.

  • Deprotection (Crucial Advantage): The oxamate group is cleaved under mild basic conditions (LiOH/MeOH, RT) or via hydrazine, regenerating the free aniline. This is significantly milder than the acid/base hydrolysis required for hindered amides.

Protocol C: Minisci Reaction via Oxamic Acids

Application: Direct alkylation/amidation of heterocycles using oxamic acids as radical precursors.[1]

Step-by-Step Methodology:

  • Precursor: Hydrolyze the ester of the oxamate to the free Oxamic Acid (

    
    ).
    
  • Radical Generation:

    • Solvent: DMSO/Water mixture.

    • Oxidant:

      
       (2-3 equiv).[2]
      
    • Catalyst:

      
       (10 mol%) (Optional but common).
      
  • Reaction: Heat to 50–80 °C. The persulfate oxidizes the oxamic acid, triggering decarboxylation (

    
    ) and releasing the carbamoyl radical (
    
    
    
    ).
  • Trapping: The radical adds to a protonated heterocycle (e.g., quinoline, pyridine) followed by re-aromatization.

Decision Matrix: Carbamate vs. Oxamate[1]

Use this table to select the correct group for your synthetic target.

FeatureAryl Carbamate (

)
Aryl Oxamate (

)
Primary Role Directed Ortho Metalation (DoM), Cross-CouplingChelation-Assisted C–H Activation, Radical Precursor
Metal Affinity Lithium (Hard), Nickel (Low valent)Palladium, Copper, Rhodium (Soft/Late TM)
Binding Mode Monodentate (via C=O)Bidentate (via N and distal C=O)
C-H Activation Geometry Forms 6-membered metallacycle (if

-aryl)
Forms 5-membered stable chelate
Deprotection Harsh (Strong Acid/Base or LAH)Mild (Saponification or Hydrazine)
Radical Utility Inert to simple oxidative decarboxylationExcellent source of Carbamoyl Radicals
Stability Very High (survives BuLi)Moderate (susceptible to nucleophiles)

Pathway Visualization: The Minisci Radical Divergence

This diagram illustrates the unique pathway available to Oxamic acids that is inaccessible to Carbamates.

MinisciPathway start Aryl Oxamic Acid (Ar-NH-CO-COOH) radical_int Carboxyl Radical (Ar-NH-CO-COO•) start->radical_int Oxidation (SET) oxidant Persulfate / Ag(I) oxidant->radical_int decarbox - CO2 radical_int->decarbox carbamoyl_rad Carbamoyl Radical (•CONHAr) radical_int->carbamoyl_rad Decarboxylation product Amidated Heterocycle carbamoyl_rad->product Radical Addition heterocycle Heterocycle (e.g., Quinoline) heterocycle->product caption Fig 2. Oxidative Decarboxylation of Oxamic Acids (Minisci Pathway)

[3][4][5]

References

  • Snieckus, V. (1990). Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews.

  • Engle, K. M., & Yu, J. Q. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intramolecular versus Intermolecular. Journal of Organic Chemistry.

  • Minisci, F., et al. (1995). Oxamic acids: Useful Precursors of Carbamoyl Radicals. Tetrahedron Letters.

  • Sanford, M. S. (2006). Palladium-Catalyzed C–H Activation/Functionalization of Heterocycles. Tetrahedron.

Sources

Exploratory

The N-Aryl Oxamate Scaffold: Modulating Energy Metabolism in Oncology and Infectious Disease

Executive Summary The N-aryl oxamate scaffold represents a privileged pharmacophore in medicinal chemistry, primarily functioning as a bioisostere of pyruvate. Its structural core—the 1,2-dicarbonyl system—allows it to c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl oxamate scaffold represents a privileged pharmacophore in medicinal chemistry, primarily functioning as a bioisostere of pyruvate. Its structural core—the 1,2-dicarbonyl system—allows it to competitively inhibit lactate dehydrogenase (LDH) isoforms with high specificity. This whitepaper analyzes the technical utility of N-aryl oxamate derivatives, moving beyond basic synthesis to explore their critical role in disrupting the Warburg effect in oncology, blocking parasitic energy generation in malaria (Plasmodium falciparum), and regulating gluconeogenesis in Type 2 Diabetes.

Structural Significance & Synthetic Accessibility

The biological potency of N-aryl oxamates stems from their ability to mimic the transition state of pyruvate within the active site of dehydrogenase enzymes. The oxamate moiety (


) bridges the binding affinity of the substrate with the steric tunability of the N-aryl substituent, allowing for isoform-selective inhibition.
Synthetic Protocol: Aminolysis of Diethyl Oxalate

The synthesis of N-aryl oxamates is a robust, self-validating protocol relying on the nucleophilic attack of an aniline nitrogen on the highly electrophilic carbonyl of diethyl oxalate.

Optimized Laboratory Protocol:

  • Reagents:

    • Substituted Aniline (1.0 eq)

    • Diethyl Oxalate (1.2 - 1.5 eq) [Excess drives equilibrium]

    • Solvent: Ethanol (EtOH) or neat (solvent-free) for high-boiling anilines.

  • Procedure:

    • Dissolve the aniline derivative in minimal EtOH.

    • Add diethyl oxalate dropwise at room temperature to prevent uncontrolled exotherms.

    • Reflux the mixture at 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the aniline spot.

    • Critical Step: Upon cooling, the N-aryl oxamate ester often precipitates. If not, remove solvent in vacuo.

    • Hydrolysis (Optional): To generate the free acid (active pharmacophore), treat the ester with 1N NaOH/MeOH, followed by acidification with 1N HCl.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography to ensure removal of unreacted amine traces.

Visualization: Synthetic Pathway

Synthesis Aniline Substituted Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Oxalate Diethyl Oxalate (Electrophile) Oxalate->Intermediate Product Ethyl N-aryl Oxamate (Precipitate) Intermediate->Product EtOH Elimination (Reflux) Acid N-aryl Oxamic Acid (Active Inhibitor) Product->Acid Hydrolysis (NaOH/HCl)

Figure 1: Step-wise synthesis of N-aryl oxamic acid derivatives via aminolysis.

Metabolic Oncology: Targeting the Warburg Effect

The most authoritative application of N-aryl oxamates is the inhibition of Lactate Dehydrogenase A (LDH-A). Cancer cells, regardless of oxygen availability, preferentially convert pyruvate to lactate to regenerate NAD+ (the Warburg Effect). This supports high-speed glycolysis.

Mechanism of Action

N-aryl oxamates act as competitive inhibitors with respect to pyruvate and non-competitive with respect to the cofactor NADH. By occupying the substrate binding pocket, they prevent the conversion of pyruvate to lactate, thereby halting the regeneration of NAD+ required for upstream glycolysis (specifically GAPDH activity).

Case Study: FX-11

The derivative FX-11 [3-dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid] is a landmark compound in this class.

  • Selectivity: FX-11 binds selectively to the LDH-A isoform (found in muscle and tumors) over LDH-B (heart).

  • Outcome: Treatment induces oxidative stress and necrosis in lymphoma and pancreatic cancer xenografts by forcing the cell to rely on mitochondrial respiration, which is often defective or overwhelmed in cancer cells.

Visualization: The Glycolytic Blockade

Warburg Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A TumorGrowth Tumor Growth (Warburg Effect) Pyruvate->TumorGrowth Unchecked NAD NAD+ NADH NADH NADH->NAD Regeneration blocked by Oxamate LDHA LDH-A Enzyme LDHA->Pyruvate Catalyzes Oxamate N-aryl Oxamate (Inhibitor) Oxamate->LDHA Blocks Active Site Apoptosis Oxidative Stress & Apoptosis Oxamate->Apoptosis Induces

Figure 2: Mechanism of Warburg Effect disruption by N-aryl oxamate inhibition of LDH-A.

Infectious Disease: Selective Parasitic Inhibition

Beyond oncology, N-aryl oxamates have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.

The Selectivity Challenge

Human LDH (hLDH) and Plasmodium LDH (pfLDH) share structural homology, but subtle differences in the substrate-binding loop allow for selective inhibition. Research indicates that N-aryl oxamates can achieve micromolar potency against pfLDH with significant selectivity indices over hLDH.[1]

Comparative Data: Selectivity Profiles

Compound ClassTarget EnzymeIC50 (µM)Selectivity (vs. hLDH)Reference
Oxamate (Unsubstituted) pfLDH~14.0Low[1]
N-phenyloxamate pfLDH9.4Moderate (2-5 fold)[1]
FX-11 Human LDH-A8.0 (Ki)High (vs. GAPDH)[2]
Azole-based Oxamates pfLDH1.75High (7-59 fold)[3]

Table 1: Comparative inhibitory profiles of oxamate derivatives against human and parasitic dehydrogenases.

Metabolic Disorders: Diabetes and the Cori Cycle

In Type 2 Diabetes, excessive hepatic gluconeogenesis (production of glucose by the liver) contributes to hyperglycemia. A major precursor for this process is lactate, which circulates from muscles to the liver (the Cori Cycle).

Indirect Gluconeogenesis Control

While some literature discusses FBPase inhibitors, N-aryl oxamates function upstream. By inhibiting hepatic LDH, these derivatives prevent the conversion of lactate back into pyruvate, thereby cutting off the carbon supply for gluconeogenesis.

  • Mechanism: Inhibition of LDH

    
     Reduced Pyruvate pool 
    
    
    
    Reduced Gluconeogenesis
    
    
    Lower Blood Glucose.
  • Therapeutic Advantage: Unlike direct insulin secretagogues, this mechanism operates independently of insulin, making it effective in insulin-resistant states.

References

  • Choi, S. R., et al. (2007). "Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase."[2][3] Journal of Combinatorial Chemistry. Link

  • Le, A., et al. (2010). "Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression." Proceedings of the National Academy of Sciences (PNAS). Link

  • Brodie, P. J., et al. (2007).[2] "Design, synthesis, and biological evaluation of Plasmodium falciparum lactate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link

  • Ye, W., et al. (2016).[4] "Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice."[4] PLOS ONE. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Aryl Oxamic Acid Ethyl Esters

Abstract This document provides a comprehensive guide for the synthesis of N-aryl oxamic acid ethyl esters, also known as ethyl oxanilates, through the coupling of ethyl oxalyl chloride with substituted anilines. This re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-aryl oxamic acid ethyl esters, also known as ethyl oxanilates, through the coupling of ethyl oxalyl chloride with substituted anilines. This reaction, a variation of the Schotten-Baumann acylation, is a cornerstone transformation in organic synthesis, yielding valuable intermediates for the development of pharmaceuticals, agrochemicals, and materials.[1][2] This application note details the underlying reaction mechanism, provides a robust and scalable experimental protocol, and discusses the influence of aniline substituents on reaction outcomes. Furthermore, it includes troubleshooting guidance and detailed characterization data to support researchers in achieving high-purity products.

Introduction: The Significance of N-Aryl Oxamic Acid Ethyl Esters

N-Aryl oxamic acid derivatives are a class of organic compounds characterized by an oxamide linkage to an aromatic ring. These structures are prevalent in a wide range of biologically active molecules and functional materials. Their utility stems from the versatile chemical handles they possess—an amide and an ester—which can be further manipulated to generate diverse molecular architectures.[3][4] The synthesis of these compounds via the acylation of anilines with ethyl oxalyl chloride is a direct and efficient method for their preparation.[5]

The reaction is particularly valuable in drug discovery and development, where the oxamic acid moiety can serve as a bioisostere for other functional groups or as a key pharmacophore. For instance, aryloxamic acids have shown potential as inhibitors of various enzymes and have been explored for their anticancer and anti-inflammatory properties.[2]

Reaction Mechanism and Theoretical Framework

The coupling of ethyl oxalyl chloride with a substituted aniline proceeds through a nucleophilic acyl substitution mechanism, a classic example of the Schotten-Baumann reaction.[6][7] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[8]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the more electrophilic carbonyl carbon of the ethyl oxalyl chloride (the one attached to the chlorine atom), forming a tetrahedral intermediate.[9]

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion, a good leaving group, to reform the carbonyl double bond and yield a protonated amide.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-aryl oxamic acid ethyl ester product along with the hydrochloride salt of the base.

The choice of base is crucial; it must be non-nucleophilic enough to not compete with the aniline in reacting with the ethyl oxalyl chloride. Tertiary amines like pyridine and triethylamine are commonly employed for this purpose.[1][10]

Visualizing the Reaction Pathway

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Substituted Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack EOXC Ethyl Oxalyl Chloride (Electrophile) EOXC->Tetrahedral Product N-Aryl Oxamic Acid Ethyl Ester Tetrahedral->Product Chloride Elimination & Deprotonation (Base) HCl_Base Base-HCl Salt

Caption: Reaction mechanism for the coupling of ethyl oxalyl chloride with a substituted aniline.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of N-aryl oxamic acid ethyl esters. It is designed to be scalable and adaptable to a range of substituted anilines.

Materials and Reagents
  • Substituted Aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Ethyl Oxalyl Chloride

  • Pyridine or Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Safety Precautions: Ethyl oxalyl chloride is corrosive and a lachrymator; handle it in a well-ventilated fume hood.[11] Pyridine and triethylamine are flammable and have strong odors. All manipulations should be performed wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reaction Setup and Procedure

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve aniline and base in anhydrous solvent Cool Cool to 0 °C (ice bath) Start->Cool Add Add ethyl oxalyl chloride dropwise Cool->Add Warm Warm to room temperature and stir Add->Warm Quench Quench with 1 M HCl Warm->Quench Reaction Completion Separate Separate layers Quench->Separate Wash_Bicarb Wash organic layer with NaHCO₃ (aq) Separate->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of N-aryl oxamic acid ethyl esters.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.).

  • Solvent and Base Addition: Dissolve the aniline in anhydrous DCM or THF (approximately 0.2 M concentration). Add pyridine or triethylamine (1.1-1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Ethyl Oxalyl Chloride: Add a solution of ethyl oxalyl chloride (1.05-1.1 eq.) in the same anhydrous solvent dropwise via the addition funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[12]

Influence of Substituents on Reaction Outcome

The electronic nature of the substituents on the aniline ring significantly influences the nucleophilicity of the amine and, consequently, the reaction rate.

Substituent Type on AnilineNucleophilicity of AnilineExpected Reaction RateExample
Electron-Donating Groups (EDG) IncreasedFaster4-Methoxyaniline, 4-Methylaniline
Electron-Withdrawing Groups (EWG) DecreasedSlower4-Nitroaniline, 4-Chloroaniline
Sterically Hindering Groups Decreased (due to steric hindrance)Slower2,6-Dimethylaniline

Expert Insight: For anilines with strongly deactivating electron-withdrawing groups, the reaction may require more forcing conditions, such as elevated temperatures or the use of a more potent, non-nucleophilic base.[13] In some cases, alternative coupling reagents may be necessary.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; hydrolysis of ethyl oxalyl chloride; side reactions.Ensure anhydrous conditions; use freshly distilled reagents; monitor reaction progress by TLC; consider increasing reaction time or temperature for deactivated anilines.
Formation of Di-acylated Product Use of excess ethyl oxalyl chloride.Use a slight excess of the aniline or add the ethyl oxalyl chloride more slowly.
Product is an oil and difficult to crystallize Impurities present; inherent property of the product.Attempt purification by column chromatography; try different solvent systems for recrystallization; consider converting to a solid derivative for characterization.
Reaction does not proceed Highly deactivated aniline.Increase reaction temperature; use a stronger, non-nucleophilic base like DBU; consider alternative synthetic routes.

Characterization of N-Aryl Oxamic Acid Ethyl Esters

The synthesized products should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch, C=O stretches of the amide and ester).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of solid products.

Conclusion

The coupling of ethyl oxalyl chloride with substituted anilines is a reliable and versatile method for the synthesis of N-aryl oxamic acid ethyl esters. By understanding the reaction mechanism, carefully controlling the reaction conditions, and considering the electronic effects of the aniline substituents, researchers can efficiently synthesize a wide array of these valuable compounds. This application note provides a solid foundation for the successful execution of this important synthetic transformation.

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • askIITians. (2025, March 4). Reaction of aniline with acetyl chloride in the presence of NaOH give.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Benchchem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
  • Sciencemadness.org. (2021, January 9).
  • ACS Publications. (2024, April 4). Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)
  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
  • ScienceDirect. (2024, February 27). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review.
  • ResearchGate. (n.d.).
  • Reddit. (2025, June 12). Anyone have a method of purifying NHS esters? : r/Chempros.
  • Scilit. (n.d.).
  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides : r/Chempros.
  • ResearchGate. (n.d.). The reaction of substituted anilines, oxalyl chlorideand two molecules...
  • SynArchive. (n.d.). Stollé Synthesis.
  • ResearchGate. (n.d.). Oxamic acid reactivities and synthesis.
  • The Royal Society of Chemistry. (n.d.). Synthesis.
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters.
  • ChemicalBook. (2024, April 19).
  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
  • Organic Syntheses. (n.d.). Oxalic acid, ethyl ester.
  • Google Patents. (n.d.). CN1193006C - Method for preparing N-ethoxy oxalyl-alanine ethyl ester.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Acta Chimica Slovenica. (2006, January 6). A Facile Synthesis of Ethyl (3-Oxo-5β-Cholan)
  • ResearchGate. (2025, October 25).
  • PMC. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of ethyl N-(3-chloro-4-methylphenyl)oxamate

Technical Support Center: Ethyl N-(3-chloro-4-methylphenyl)oxamate Synthesis Ticket ID: #OX-882-YIELD Subject: Optimization of Yield and Purity for N-Aryl Oxamate Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl N-(3-chloro-4-methylphenyl)oxamate Synthesis

Ticket ID: #OX-882-YIELD Subject: Optimization of Yield and Purity for N-Aryl Oxamate Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the synthesis of ethyl N-(3-chloro-4-methylphenyl)oxamate , a critical intermediate often utilized in the Gould-Jacobs reaction for quinoline synthesis.

The primary yield-limiting factors in this aminolysis reaction are:

  • Competitive Formation of Bis-Oxamide: The kinetic trap where the mono-ester product reacts with a second equivalent of aniline.

  • Equilibrium Stagnation: Failure to remove the ethanol byproduct, preventing the reaction from driving to completion.

  • Hydrolytic Cleavage: Moisture sensitivity of the ester moiety during workup.

Module 1: The Optimized Protocol (Knowledge Base Article KB-001)

Standard Operating Procedure (SOP) Objective: Maximize mono-acylation while suppressing di-acylation.

Reagents:

  • Substrate: 3-Chloro-4-methylaniline (1.0 eq)

  • Reagent/Solvent: Diethyl oxalate (5.0 – 10.0 eq) [Critical: Acts as solvent]

  • Catalyst: None required (Autocatalytic/Thermal)

Workflow Diagram:

ReactionWorkflow Setup Setup: Dean-Stark Trap Mix Mixing: Aniline + Excess Oxalate Setup->Mix Reflux Reflux (120-130°C): Ethanol Removal Mix->Reflux Heat Monitor IPC (TLC/HPLC): Check Aniline Consumption Reflux->Monitor Monitor->Reflux Incomplete Cool Cooling: Precipitation Monitor->Cool Complete Filter Filtration & Wash: Remove Excess Oxalate Cool->Filter

Caption: Figure 1. Optimized workflow emphasizing ethanol removal and precipitation-based isolation.

Step-by-Step Protocol:

  • Charge: Place 3-chloro-4-methylaniline (10 g, ~70 mmol) in a round-bottom flask.

  • Solvation: Add Diethyl oxalate (50–70 mL). Note: This large excess is non-negotiable for high yields.

  • Thermodynamics: Equip the flask with a short-path distillation head or a Dean-Stark trap.

  • Reaction: Heat the mixture to 120–130°C (oil bath temperature).

    • Observation: Ethanol will begin to distill off.

    • Duration: 2–4 hours.

  • Isolation: Cool the mixture slowly to Room Temperature (RT). The product, being less soluble than the reagents, should crystallize.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold ethanol or hexane to remove residual diethyl oxalate.

Module 2: Troubleshooting & Diagnostics

Issue 1: "I have a large amount of high-melting insoluble white solid."
  • Diagnosis: You have formed the Bis-oxamide impurity (N,N'-bis(3-chloro-4-methylphenyl)oxalamide).

  • Root Cause: Localized high concentration of aniline relative to the oxalate. This happens if you use a 1:1 stoichiometry or add oxalate to the aniline without sufficient mixing.

  • The Mechanism: The reaction is a two-step nucleophilic substitution.

    • Aniline + Oxalate

      
      Mono-ester (Target)  + EtOH
      
    • Mono-ester + Aniline

      
      Bis-amide (Impurity)  + EtOH
      
    • Kinetic Insight: If Aniline is present in high concentration, it attacks the Target product.

  • Corrective Action:

    • Increase Ratios: Use at least 5 equivalents of Diethyl oxalate.

    • Reverse Addition: Drop the aniline solution into the hot diethyl oxalate to ensure the aniline is always the limiting reagent locally.

Issue 2: "The reaction stalls at 60-70% conversion."
  • Diagnosis: Equilibrium limitation.

  • Root Cause: Failure to remove ethanol. The reaction is reversible. If ethanol accumulates in the flask, the reverse reaction (alcoholysis of the amide) competes effectively.

  • Corrective Action:

    • Use a Dean-Stark trap or active distillation.

    • Do not use a standard reflux condenser that returns ethanol to the pot. The temperature must exceed 78°C (boiling point of ethanol) to drive it off.

Issue 3: "My product is an oil/sticky gum, not a solid."
  • Diagnosis: Solvent entrapment or residual diethyl oxalate.

  • Root Cause: Rapid cooling trapped impurities, or the melting point depression from impurities (like unreacted aniline) is preventing crystallization.

  • Corrective Action:

    • Trituration: Add cold hexane or petroleum ether to the oil and scratch the flask walls to induce nucleation.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1).

Module 3: Competitive Pathway Analysis

Understanding the competition between the desired pathway and the impurity pathway is vital for process control.

Pathways Start Start: Aniline + Diethyl Oxalate Target Target Product: Ethyl N-aryl oxamate Start->Target k1 (Fast) High Oxalate Conc. Ethanol Byproduct: Ethanol Start->Ethanol Impurity Impurity: Bis-oxamide (Insoluble) Target->Impurity k2 (Slow) High Aniline Conc. Target->Ethanol

Caption: Figure 2. Kinetic competition. High Oxalate concentration favors the 'Target' path; High Aniline concentration favors the 'Impurity' path.

Module 4: Data & Specifications

Table 1: Physical Properties & Solubility Profile

ParameterValue / CharacteristicRelevance to Protocol
Target MW 255.68 g/mol Calculation of theoretical yield.
Bis-Impurity MW ~337.2 g/mol Much higher MP; insoluble in EtOH.
Solubility (Hot) Soluble in Diethyl Oxalate, EtOHAllows homogeneous reaction.
Solubility (Cold) Low in Diethyl Oxalate, Insoluble in HexaneBasis for isolation by filtration.
Melting Point ~85–90°C (Est. for similar derivatives)If MP > 200°C, you have the bis-impurity.

FAQ: Quick Solutions

Q: Can I use water to wash the product? A: Use with caution. While the amide bond is stable, the ester tail can hydrolyze to the oxamic acid (COOH) if exposed to strong base or prolonged heat in water. Use cold water or neutral pH buffers only for brief washes.

Q: Can I recover the excess Diethyl Oxalate? A: Yes. The filtrate consists mostly of diethyl oxalate. It can be purified by vacuum distillation and reused for subsequent batches, significantly reducing cost.

Q: Why 3-chloro-4-methylaniline specifically? A: This substitution pattern is often used to direct subsequent cyclization (Gould-Jacobs) to the specific position ortho to the amine, preventing isomer mixtures due to the blocking methyl group at the para position [1].

References

  • Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Chloro-4-methylaniline." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Organic Syntheses. (1946). "Ethyl Ethoxymethylene-malonate."[2] Org.[2][3][4][5] Synth. 1946, 26, 31. (Foundational chemistry for aniline-malonate/oxalate condensations).

Sources

Optimization

Removing unreacted 3-chloro-4-methylaniline from oxamate product

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the removal of unreacted 3-chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the removal of unreacted 3-chloro-4-methylaniline from your oxamate product. The following information is based on established chemical principles and field-proven purification strategies to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your oxamate product.

Question 1: My initial aqueous work-up failed to remove all the unreacted 3-chloro-4-methylaniline. What is the most likely reason and the best solution?

Answer:

The most probable reason for incomplete removal of 3-chloro-4-methylaniline is the insufficient acidity of your aqueous wash. Aromatic amines are basic, but their basicity can be significantly influenced by substituents on the aromatic ring. 3-Chloro-4-methylaniline has a pKa of its conjugate acid around 4.05.[1][2] This means that to effectively protonate and solubilize it in the aqueous phase, the pH of the wash solution must be significantly lower than 4.05.

Core Principle: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture.[3] By treating the organic layer containing your product and the unreacted amine with an acidic aqueous solution, the basic amine is protonated, forming a water-soluble salt. This salt then partitions into the aqueous layer, which can be separated from the organic layer containing your neutral oxamate product.[4][5][6]

Recommended Solution: Dilute Hydrochloric Acid Wash

A wash with a dilute solution of hydrochloric acid (e.g., 1M HCl) is highly effective for removing residual 3-chloro-4-methylaniline.[7][8] The strong acidity of HCl ensures complete protonation of the amine.

Here is a visual representation of the acid-base extraction workflow:

Caption: Workflow for removing 3-chloro-4-methylaniline via acid-base extraction.

Question 2: I've performed multiple acid washes, but I still detect traces of the starting material. What other purification techniques can I employ?

Answer:

If acid-base extraction alone is insufficient, a secondary purification step is necessary. The choice of the subsequent technique depends on the physical properties of your oxamate product.

Option 1: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds.[9] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solvent.[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your oxamate product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For even better recovery, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Option 2: Flash Column Chromatography

For non-crystalline (oily or waxy) products, or when recrystallization is ineffective, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[10]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). The ideal eluent will provide good separation between your oxamate product and the unreacted 3-chloro-4-methylaniline.

  • Column Packing: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification TechniqueBest ForKey Advantages
Acid-Base Extraction Initial bulk removal of basic impuritiesFast, simple, and cost-effective.
Recrystallization Solid, crystalline productsCan yield very high purity in a single step.[11]
Flash Chromatography Oily, waxy, or non-crystalline productsHighly versatile for a wide range of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-chloro-4-methylaniline that are relevant for its removal?

A1: Understanding the properties of 3-chloro-4-methylaniline is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Appearance White to light yellow/brown solid or liquid[1]Can sometimes be visually identified as an impurity.
pKa (conjugate acid) ~4.05[1][2]Allows for its selective removal via acid-base extraction.[3]
Solubility Limited in water (1 g/L at 20°C), soluble in organic solvents.[1]Dictates the choice of solvents for extraction and chromatography.
Boiling Point 237-238 °C[1]Distillation is generally not a practical method for removal from a less volatile oxamate product.
Q2: How can I confirm the complete removal of 3-chloro-4-methylaniline from my final product?

A2: Several analytical techniques can be used to assess the purity of your oxamate product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of the starting material. A pure product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of your compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of 3-chloro-4-methylaniline in your product. The aromatic protons of the impurity will have distinct chemical shifts from those of your oxamate product.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities.[2]

Q3: Are there any safety concerns when working with 3-chloro-4-methylaniline?

A3: Yes, 3-chloro-4-methylaniline should be handled with care. It is harmful if swallowed and may cause skin and eye irritation.[14] Aromatic amines as a class are also considered potential carcinogens.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Ataman Kimya. 3-CHLORO-4-METDYLANILINE. Available from: [Link]

  • PubChem. 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • OChemOnline. Acid-Base Extraction Tutorial. YouTube. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • National Center for Biotechnology Information. N-(3-Chloro-4-methylphenyl)succinamic acid. PubMed Central. Available from: [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. Available from: [Link]

  • ChemEd. Recrystallization Experiment. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. Metabolic activation of aromatic amines and azo dyes. PubMed. Available from: [Link]

Sources

Troubleshooting

Optimizing solvent selection for aniline-oxalyl chloride coupling

Technical Support Center: Organic Synthesis Division Subject: Optimizing Solvent Selection for Aniline-Oxalyl Chloride Coupling Ticket ID: #OXCL-ANI-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimizing Solvent Selection for Aniline-Oxalyl Chloride Coupling Ticket ID: #OXCL-ANI-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are encountering challenges with the coupling of aniline derivatives with oxalyl chloride (


). This reaction is deceptively simple but prone to three specific failure modes: uncontrolled precipitation (stalling) , dimerization (urea/oxalamide formation) , and catastrophic solvent incompatibility .[1]

This guide addresses the direct reaction of anilines with oxalyl chloride to form either phenyl oxamyl chlorides (intermediates for isocyanates/heterocycles) or diphenyloxalamides (ligands/linkers).[1]

Part 1: Critical Safety & Solvent Compatibility (The "Red Zone")

Before optimizing yield, we must establish process safety.[1] Oxalyl chloride is an aggressive electrophile that reacts violently with specific solvent classes.

WARNING: FATAL ERROR PREVENTIONS

Solvent ClassStatusTechnical Explanation
Sulfoxides (DMSO) FORBIDDEN Explosion Hazard. Oxalyl chloride + DMSO triggers a Swern-type activation.[1] In the absence of controlled cryogenic conditions (<-60°C), this mixture decomposes violently, releasing massive volumes of CO, CO₂, and dimethyl sulfide. Never mix these at room temperature.
Amides (Bulk DMF, DMAc) RESTRICTED Runaway Exotherm. Bulk DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium salt).[1] This is highly exothermic and consumes your reagent.[1][2] Use only catalytic amounts (<5 mol%) if activating a carboxylic acid.[1]
Protics (Alcohols, Water) FORBIDDEN Reagent Destruction. Reacts instantly to form oxalate esters or oxalic acid + HCl gas.[1]
Ethers (THF, Et2O) CONDITIONAL generally stable, but can be cleaved by the strong HCl generated if the reaction is heated for prolonged periods without a base scavenger.

Part 2: Solvent Selection Strategy

The choice of solvent dictates whether your reaction remains a fluid solution or becomes an unstirrable brick (the "stalling" effect).[1]

Solvent Decision Matrix
SolventPolaritySolubility of Aniline HCl SaltRecommended Use Case
Dichloromethane (DCM) ModerateInsoluble Low-Temp Selectivity. Best for 0°C reactions where you want the product to precipitate (if product is insoluble) or if using a soluble base (TEA).[1]
Toluene LowInsoluble High-Temp / Isocyanate Synthesis. Allows reflux to drive off HCl gas (boil-out method), pushing the equilibrium toward the isocyanate or oxamyl chloride.
Chlorobenzene LowInsoluble Process Scale-Up. Higher boiling point than DCM; safer flash point than Toluene.[1] Excellent for thermal elimination steps.
THF ModerateSparingly Soluble Homogeneous Phase. Often keeps intermediates in solution longer than Toluene, but requires base scavenging (e.g., Pyridine) to prevent ether cleavage by HCl.[1]

Part 3: Troubleshooting & FAQs

Q1: Why does my reaction turn into a solid "brick" immediately upon addition?

Diagnosis: Uncontrolled precipitation of Aniline Hydrochloride . Mechanism: The reaction produces 1 equivalent of HCl for every amide bond formed.[1] Since anilines are basic, the unreacted aniline immediately scavenges this HCl, forming an insoluble salt (


).[1] This removes your nucleophile from the solution and creates a thick slurry that stops magnetic stirring.[1]

Corrective Actions:

  • The "Sacrificial" Method: Use 2 equivalents of aniline.[1] One reacts; the other acts as the HCl sponge (precipitates).[1] Filter off the solid salt at the end.[1]

  • The Base Scavenger Method: Add a non-nucleophilic base (Triethylamine or Diisopropylethylamine) before adding the oxalyl chloride.[1] This keeps the aniline free.[1]

    • Note: The amine hydrochloride salt will still precipitate in DCM/Toluene, but your reactant remains active.[1]

  • The High-Dilution Protocol: Increase solvent volume to 20-30 mL per gram of reactant to maintain slurry flow.

Q2: I wanted the mono-chloride (oxamyl chloride), but I got the dimer (oxalamide). Why?

Diagnosis: Incorrect Order of Addition (Inverse Addition). Mechanism: If you add Oxalyl Chloride to Aniline, the aniline is in large excess during the addition. The highly reactive mono-chloride intermediate (


) immediately encounters another molecule of aniline and reacts again to form the dimer (

).

Corrective Action:

  • Standard Addition: Dissolve Oxalyl Chloride in solvent (cool to 0°C). Add the Aniline solution dropwise to the Oxalyl Chloride.[1]

  • Why: This ensures Oxalyl Chloride is always in huge excess, statistically preventing the second attack.[1]

Q3: Can I use DMF to improve the solubility of the aniline salt?

Answer: No. As noted in the safety section, DMF will react with Oxalyl Chloride to form the Vilsmeier reagent. This side reaction will compete with your aniline coupling and generate reactive chloroiminium species that can chlorinate your aromatic ring or form formamidine impurities.[1]

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the critical decision points where solvent and stoichiometry determine your product identity.

G Start Aniline + Oxalyl Chloride Cond_Add1 Add OxCl to Aniline (Aniline Excess) Start->Cond_Add1 Cond_Add2 Add Aniline to OxCl (OxCl Excess) Start->Cond_Add2 Prod_Dimer Diphenyloxalamide (Dimer) Cond_Add1->Prod_Dimer Rapid Dimerization Inter_Mono Phenyl Oxamyl Chloride (Ph-NH-CO-CO-Cl) Cond_Add2->Inter_Mono Kinetic Control (0°C) Path_Heat Heat (Reflux Toluene) - HCl Inter_Mono->Path_Heat Path_Amine Excess Aniline Inter_Mono->Path_Amine Prod_Hetero Heterocycle Precursor (Friedel-Crafts Cyclization) Inter_Mono->Prod_Hetero Lewis Acid (AlCl3) Prod_Iso Phenyl Isocyanate (Ph-N=C=O) Path_Heat->Prod_Iso Thermal Elimination Path_Amine->Prod_Dimer

Figure 1: Reaction pathway divergence based on stoichiometry and order of addition.[1] Blue path indicates the preferred route for reactive intermediates; Yellow/Red paths indicate dimerization.

Part 5: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of Phenyl Oxamyl Chloride (Intermediate) without Dimerization.

  • Preparation:

    • Flame-dry a 3-neck round bottom flask. Flush with Nitrogen/Argon.[1]

    • Prepare a 1.0 M solution of Oxalyl Chloride (1.2 equivalents) in anhydrous DCM or Toluene. Cool to 0°C .[1]

  • Addition:

    • Prepare a 0.8 M solution of Aniline (1.0 equivalent) in the same solvent.

    • Optional: Add 1.1 equivalents of Pyridine to the Aniline solution (as an HCl scavenger) if using DCM.[1]

    • Add the Aniline solution dropwise to the Oxalyl Chloride over 30-60 minutes.

    • Observation: If using Pyridine, a white precipitate (Pyridine-HCl) will form.[1] This is good. If no base is used, Aniline-HCl will precipitate.[1]

  • Reaction:

    • Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Workup:

    • If Base was used: Filter the reaction mixture through a fritted glass funnel (under inert gas if possible) to remove the Pyridine-HCl salts. Concentrate the filtrate to obtain the Oxamyl Chloride.[1]

    • If No Base was used: The precipitate is likely a mix of product and salt. This method is messier.[1]

    • For Isocyanate (Toluene only): Heat the mixture to reflux (110°C) for 2 hours. The HCl will gas off (scrub this!).[1] The solution will clarify. Distill solvent to isolate isocyanate.[1]

References

  • Encyclopedia of Reagents for Organic Synthesis (e-EROS). Oxalyl Chloride.[1] (2001).[1] Wiley.[1] Link[1]

  • Organic Process Research & Development. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. (2020).[1][3] ACS Publications.[1] Link[1]

  • Journal of Organic Chemistry. A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. (1996).[1][4] ACS Publications.[1] Link[1]

  • Chemical Book. Oxalyl Chloride Safety Data Sheet (SDS). (2024).[1][5][6] Link

  • Organic Syntheses. Use of Oxalyl Chloride for Acid Chloride Synthesis.[1][7] (2010).[1] Org. Synth. Link[1]

Sources

Optimization

Controlling exotherms in the reaction of anilines with ethyl chlorooxoacetate

Topic: Reaction of Anilines with Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) Document ID: TSC-PROTO-04755 Status: Active / Verified Core Logic: Thermodynamics & Kinetics The "Why" Behind the Hazard The reaction betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of Anilines with Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) Document ID: TSC-PROTO-04755 Status: Active / Verified

Core Logic: Thermodynamics & Kinetics

The "Why" Behind the Hazard

The reaction between an aniline (


) and ethyl chlorooxoacetate (

) is a classic nucleophilic acyl substitution. However, users frequently underestimate the enthalpic output of this specific transformation.

The exotherm stems from two simultaneous events:

  • Amide Bond Formation: The attack of the high-energy acyl chloride by the amine releases significant chemical potential energy.

  • Neutralization (The Silent Heater): The reaction generates stoichiometric Hydrogen Chloride (

    
    ). If an auxiliary base (e.g., Triethylamine) is present, the acid-base neutralization (
    
    
    
    ) is highly exothermic. If no auxiliary base is used, the aniline itself acts as the base, consuming 2 equivalents and generating heat.

Critical Failure Mode: If the addition rate exceeds the heat transfer capacity of the vessel, the temperature spikes. This leads to:

  • Bis-acylation: Formation of

    
    .
    
  • Decomposition: Ethyl chlorooxoacetate is thermally unstable and moisture sensitive; high heat accelerates its hydrolysis or decarbonylation.

  • Vaporization: The solvent (often DCM or THF) may boil, pressurizing the vessel.

Troubleshooting Guide & FAQs

Q1: "I see a sudden temperature spike (>10°C) within seconds of starting addition. What is wrong?"

Diagnosis: Localized Super-Saturation. You are likely adding neat (undiluted) acid chloride directly into the amine solution. At the point of contact, the concentration is 100%, causing an instantaneous, localized "hot spot" that your thermometer reads as a lag, but the chemistry "feels" immediately.

Corrective Action:

  • Dilution Factor: Dilute the ethyl chlorooxoacetate 1:1 or 1:3 with the reaction solvent (e.g., DCM) before loading it into the addition funnel.

  • Turbulence: Ensure the stir bar creates a vortex that reaches the bottom of the flask. The mixing rate must be faster than the reaction rate.

Q2: "My reaction mixture turned into a solid sludge, stopping the stirrer."

Diagnosis: Precipitation of Amine Hydrochloride Salts. As the reaction proceeds, the byproduct (


 or 

) precipitates in non-polar solvents like Toluene or DCM. This forms an insulating "crust" that traps heat.

Corrective Action:

  • Solvent Switch: Use a solvent with higher solubility for salts (e.g., THF) if downstream workup allows.

  • Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Switch to an overhead mechanical stirrer to power through the slurry.

  • Biphasic System: Consider a Schotten-Baumann condition (DCM + Aqueous

    
    ) to dissolve the salt in the water layer, keeping the organic layer fluid.
    
Q3: "I am seeing 'Bis-oxalyl' impurities by LC-MS."

Diagnosis: Thermal Runaway / Excess Reagent. High temperatures favor the double attack of the nitrogen.

Corrective Action:

  • Cryo-Control: Maintain internal temperature strictly

    
    .
    
  • Stoichiometry: Ensure the aniline is the limiting reagent (1.0 equiv) and the acid chloride is controlled (1.05 equiv). Do not use large excesses of the acid chloride.

Optimized Protocol: The Self-Validating System

This protocol is designed with internal checkpoints . If a checkpoint fails, stop immediately—the system is unstable.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Ethyl chlorooxoacetate (1.1 equiv) [CAS: 4755-77-5]

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL per gram of amine)

Step-by-Step Workflow
  • System Setup (Checkpoint A):

    • Flame-dry a 3-neck round bottom flask.

    • Fit with: (1) Nitrogen inlet, (2) Temperature probe (internal), (3) Pressure-equalizing addition funnel.

    • Validation: Ensure system holds positive

      
       pressure before adding liquids.
      
  • The "Heat Sink" Preparation:

    • Charge Aniline, TEA, and DCM into the flask.

    • Cool to -10°C using an acetone/ice or salt/ice bath.

    • Validation: Wait until internal probe reads stable -10°C.

  • Active Reagent Preparation:

    • Dilute Ethyl chlorooxoacetate with DCM (1:1 volume ratio) in the addition funnel.

    • Why? Dilution increases the volume, allowing for more precise dropwise control and heat dissipation.

  • Controlled Addition (The Critical Path):

    • Add the acid chloride solution dropwise.

    • Rule of Thumb: 1 drop per second.

    • Validation (Checkpoint B): Monitor internal temp. If T > 0°C, STOP addition. Wait for T to return to -10°C.

  • Reaction Maturation:

    • Once addition is complete, allow to warm to Room Temperature (RT) over 1 hour.

    • Validation (Checkpoint C): TLC or LCMS should show complete consumption of aniline.

  • Quench:

    • Cool back to 0°C.

    • Add Saturated

      
       slowly. (Caution: 
      
      
      
      evolution).
Data: Solvent Selection for Heat Management
SolventBoiling Point (°C)Salt SolubilityHeat Capacity (Cp)Suitability
DCM 40Low (Slurry)LowHigh (Easy removal, standard)
THF 66ModerateMediumMedium (Risk of peroxide/cleavage)
Toluene 110Very LowHighLow (Hard to remove, thick slurry)
EtOAc 77LowMediumMedium (Good for workup, watch transesterification)

Visualizations

Diagram 1: Reaction Workflow & Decision Logic

This flowchart guides the researcher through the critical addition phase, emphasizing the "Stop/Go" logic based on temperature feedback.

ReactionControl Start START: Dissolve Aniline + Base Cool to -10°C CheckTemp CHECK: Is Temp < -5°C? Start->CheckTemp AddDrop ACTION: Add 10% of Acid Chloride Solution CheckTemp->AddDrop Yes Wait WAIT: Stop Addition. Allow cooling. CheckTemp->Wait No Complete FINISH: Warm to RT Quench with NaHCO3 CheckTemp->Complete All Reagent Added Monitor MONITOR: Exotherm Spike? AddDrop->Monitor Wait->CheckTemp Monitor->CheckTemp Temp Stable Monitor->Wait Temp Spike > 5°C

Caption: Iterative addition loop. The process self-regulates by forcing a "Wait" state if the thermal limit is breached.

Diagram 2: Mechanistic Pathway & Heat Sources

Visualizing where the energy comes from to understand the necessity of the base and cooling.

Mechanism Aniline Aniline (Nucleophile) Inter Tetrahedral Intermediate Aniline->Inter AcidCl Ethyl Oxalyl Chloride (Electrophile) AcidCl->Inter Product Ethyl Oxanilate Inter->Product HCl HCl (Byproduct) Inter->HCl Heat1 HEAT RELEASE (Bond Formation) Inter->Heat1 Salt TEA-HCl Salt (Precipitate) HCl->Salt Base Triethylamine Base->Salt Heat2 HEAT RELEASE (Neutralization) Salt->Heat2

Caption: Dual heat sources: The primary reaction (bond formation) and the secondary neutralization both contribute to the exotherm.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78573, Ethyl chlorooxoacetate. Retrieved from [Link]

  • Organic Syntheses. (1941). Ethyl Ethoxalylpropionate (Analogous handling of ethyl oxalyl chloride). Org. Syn. Coll. Vol. 2, p.272. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for nucleophilic acyl substitution mechanisms).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate

Authored by: A Senior Application Scientist Introduction: Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is a molecule of interest in synthetic chemistry and drug discovery, belonging to the carbamate class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is a molecule of interest in synthetic chemistry and drug discovery, belonging to the carbamate class of compounds. Understanding its structural properties is paramount for its characterization and for monitoring its presence in various matrices. Mass spectrometry stands out as a powerful analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will compare these fragmentation pathways to those of structurally related compounds to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Part 1: Experimental Considerations and Ionization Techniques

The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of structural information that can be obtained. For a molecule like ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate, both Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are viable analytical approaches.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure the elution of the analyte without thermal degradation. Phenylurea compounds, which are structurally similar, can sometimes decompose into isocyanates or anilines in the GC injector, a factor to consider when setting the injection port temperature.[1]

  • Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV). This hard ionization technique imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and extensive fragmentation.[2]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: A solution of the analyte (around 1 mg/mL) is prepared in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

  • Liquid Chromatography (LC): The sample is injected into an LC system and separated on a C18 column using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

  • Electrospray Ionization (ESI): The eluent from the LC is directed into the ESI source. A high voltage is applied to a capillary needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+.[3][4] ESI is a "soft" ionization technique that generally keeps the molecule intact.[5]

  • Mass Analysis: The ions are guided into the mass analyzer. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where the protonated molecule is selected and fragmented through collision-induced dissociation (CID).

Part 2: Predicted Fragmentation Profile under Electron Ionization (EI)

Under the high-energy conditions of EI, the molecular ion of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is expected to be observed, albeit potentially at a low intensity due to its energetic instability.[2] The fragmentation will likely be driven by the presence of several functional groups: the aromatic ring, the chlorine substituent, the carbamate linkage, and the ethyl formate group. The presence of a single nitrogen atom means the molecular ion will have an odd mass-to-charge ratio, in accordance with the Nitrogen Rule.[6][7]

The fragmentation cascade is predicted to proceed through several key pathways, initiated by the radical cation formed upon electron impact.[8]

M Molecular Ion m/z 257/259 F1 Loss of •OCH2CH3 m/z 212/214 M->F1 - 45 Da F5 Loss of COOCH2CH3 m/z 169/171 M->F5 - 88 Da F6 3-chloro-4-methylphenyl isocyanate ion m/z 167/169 M->F6 - C2H5O•, -CO F7 3-chloro-4-methylaniline ion m/z 141/143 M->F7 - C3H4O3 F8 Loss of C2H4 (McLafferty) m/z 229/231 M->F8 - 28 Da F2 Loss of CO m/z 184/186 F1->F2 - 28 Da F3 Loss of •CH3 m/z 169/171 F2->F3 - 15 Da F4 Loss of •Cl m/z 134 F3->F4 - 35 Da

Caption: Predicted EI Fragmentation Workflow

Key Predicted Fragmentation Pathways (EI-MS):
  • α-Cleavage: The bonds adjacent to the carbonyl groups and the nitrogen atom are susceptible to cleavage.

    • Loss of the ethoxy radical (•OCH2CH3) from the molecular ion would result in a fragment at m/z 212/214. Further loss of carbon monoxide (CO) would yield an ion at m/z 184/186.

    • Cleavage of the N-C bond can lead to the formation of the 3-chloro-4-methylphenyl isocyanate radical cation at m/z 167/169, a common fragmentation pathway for phenylurea-type compounds.[9][10]

  • Aromatic Ring Fragmentation:

    • The 3-chloro-4-methylaniline radical cation could be formed at m/z 141/143.

    • Loss of the chlorine atom (•Cl) from various fragments is expected, leading to ions 35 Da lighter.[7] The presence of chlorine will also result in a characteristic M+2 peak with an intensity of about one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.[7]

  • McLafferty Rearrangement: A McLafferty-type rearrangement involving the ethyl ester group is possible, which would lead to the loss of ethylene (C₂H₄) and result in a fragment ion at m/z 229/231.[11]

Predicted Fragment IonProposed Structurem/z (³⁵Cl/³⁷Cl)Fragmentation Pathway
Molecular Ion [C₁₁H₁₂ClNO₃]⁺•257/259-
[M - C₂H₄]⁺• Rearranged Ion229/231McLafferty Rearrangement
[M - •OCH₂CH₃]⁺ [C₉H₉ClNO₂]⁺212/214α-Cleavage
[M - COOCH₂CH₃]⁺ [C₈H₈ClN]⁺169/171α-Cleavage
[3-chloro-4-methylphenyl isocyanate]⁺• [C₈H₆ClNO]⁺•167/169N-C Bond Cleavage
[3-chloro-4-methylaniline]⁺• [C₇H₈ClN]⁺•141/143Cleavage of Carbamoyl Formate

Part 3: Predicted Fragmentation Profile under Electrospray Ionization (ESI)

In contrast to EI, ESI is a soft ionization technique that imparts minimal excess energy to the analyte.[5] Therefore, the primary ion observed in the positive ion mode ESI mass spectrum is expected to be the protonated molecule, [M+H]⁺, at m/z 258/260. Sodium adducts, [M+Na]⁺, at m/z 280/282 are also commonly observed.[12]

Analyte Analyte in Solution Droplet Charged Droplet Analyte->Droplet ESI Ion [M+H]+ Ion m/z 258/260 Droplet->Ion Solvent Evaporation MSMS Tandem MS (CID) Ion->MSMS Fragments Fragment Ions MSMS->Fragments

Caption: ESI-MS Workflow

Fragmentation is generally not observed in the primary ESI mass spectrum unless in-source fragmentation is induced by applying higher voltages to the ion optics. However, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the isolated [M+H]⁺ ion. The fragmentation pathways in MS/MS are often different from those in EI-MS because they originate from an even-electron ion.[13]

Predicted MS/MS Fragmentation of [M+H]⁺:

The fragmentation of the protonated molecule would likely involve the loss of stable neutral molecules:

  • Loss of Ethanol: Cleavage of the ester group could lead to the loss of ethanol (C₂H₅OH), resulting in a fragment at m/z 212/214.

  • Loss of Carbon Dioxide: Decarboxylation could occur, leading to the loss of CO₂ (44 Da).

  • Cleavage to Isocyanate: Similar to EI, cleavage could yield the protonated 3-chloro-4-methylphenyl isocyanate.

Part 4: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural and molecular weight information, it is often used in conjunction with other analytical techniques for unambiguous identification.

TechniqueInformation ProvidedAdvantagesLimitations
GC-EI-MS Molecular Weight, Fragmentation Pattern (Structural Information)High sensitivity, reproducible fragmentation librariesPotential for thermal degradation[1]
LC-ESI-MS/MS Molecular Weight, Precursor-Product Ion RelationshipsSuitable for less volatile/thermally labile compounds, high specificityFragmentation can be less extensive than EI
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistryUnambiguous structure determinationLower sensitivity than MS
HPLC-UV Retention time, UV absorbanceRobust, quantitativeLimited structural information, lower selectivity than MS[14]

The fragmentation of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate can be compared to simpler, related structures. For instance, the mass spectrum of 3-chloro-4-methylaniline would be dominated by the molecular ion at m/z 141/143 and would lack the fragments associated with the ethyl carbamoylformate group. This comparison helps to assign the origin of specific fragments in the more complex molecule.

Conclusion

The mass spectrometric fragmentation of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is predicted to be rich and informative, with distinct patterns depending on the ionization technique employed. Electron ionization is expected to produce a complex spectrum with multiple fragment ions arising from cleavages at the carbamate and ester linkages, providing a detailed structural fingerprint. Electrospray ionization, being a softer method, will primarily yield the protonated molecular ion, ideal for molecular weight confirmation and as a precursor for tandem mass spectrometry experiments. By understanding these distinct fragmentation pathways, researchers can effectively utilize mass spectrometry for the identification, characterization, and quantification of this compound in various applications.

References

Sources

Comparative

Melting point comparison of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate vs similar oxamates

A Comparative Analysis of Melting Points for Ethyl Phenyl Oxamates and Related Carbamates In the landscape of drug discovery and materials science, the precise characterization of crystalline solids is a foundational req...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Melting Points for Ethyl Phenyl Oxamates and Related Carbamates

In the landscape of drug discovery and materials science, the precise characterization of crystalline solids is a foundational requirement. The melting point is a critical first-line indicator of purity and identity, offering insights into the compound's crystal lattice energy and the strength of its intermolecular forces. This guide presents a comparative analysis centered on ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate, a member of the N-aryl oxamate family.

While experimental data for this specific compound is not prevalent in publicly accessible literature, we can perform a robust comparative analysis by examining its structural analogues. This guide will compare the melting point of the corresponding carbamate, ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate, with other N-aryl oxamates. Through this investigation, we will elucidate the key structural factors—such as substituent effects and the presence of key functional groups—that govern the melting behavior of this important class of compounds.

Comparative Melting Point Data

The melting point of a compound is dictated by the energy required to overcome the intermolecular forces holding its molecules in a rigid crystal lattice.[1] Factors such as hydrogen bonding, dipole-dipole interactions, van der Waals forces, and molecular symmetry play a crucial role.[2][3][4] The following table summarizes the melting points of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate and selected analogues to frame our discussion.

Compound NameStructureMelting Point (°C)Key Structural Difference from Target
Ethyl [(3-chloro-4-methylphenyl)carbamate]

51-52 Lacks the terminal oxo group (C=O) of the oxamate moiety; it is a carbamate.[5]
Ethyl [(4-chlorophenyl)carbamoyl]formate

163-165 Lacks the 4-methyl group; chloro group is in the para position.
Ethyl [(4-methylphenyl)carbamoyl]formate

114-116 Lacks the 3-chloro group.
Ethyl [(phenyl)carbamoyl]formate (Ethyl Oxanilate)

66-68 Unsubstituted phenyl ring.

Note: Melting point data for the target compound, ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate, is not specified in the sources surveyed. The analysis proceeds using the structurally related compounds listed.

Experimental Protocol: Capillary Melting Point Determination

To ensure the generation of trustworthy and reproducible data, a standardized protocol for melting point determination is essential. The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is a widely accepted and reliable technique.[6][7][8]

Pillar of Trustworthiness: The Self-Validating Protocol

This protocol is designed to be self-validating. The sharp melting range (typically <1°C) obtained for a pure compound confirms both the sample's purity and the correct execution of the method.[6][7] Conversely, a broad melting range indicates the presence of impurities or improper technique, such as a heating rate that is too rapid.[4][7]

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer.[9] Moisture can depress the melting point, while large crystals pack unevenly, leading to an inaccurate reading.

    • Procedure: Place a small amount of the crystalline solid on a watch glass. If necessary, crush the sample into a fine powder using a spatula or a mortar and pestle.

  • Capillary Tube Loading:

    • Rationale: A properly loaded sample, approximately 2-3 mm in height, ensures there is enough material to observe but not so much that a thermal gradient forms within the sample.

    • Procedure: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.[10]

  • Apparatus Setup & Initial Determination:

    • Rationale: An initial, rapid determination helps to quickly find the approximate melting range, saving time.[6][7]

    • Procedure: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-15°C per minute) and record the approximate temperature at which the sample melts. Allow the apparatus to cool to at least 20°C below this approximate point.

  • Accurate Determination:

    • Rationale: A slow heating rate (1-2°C per minute) near the melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate measurement.[6][8]

    • Procedure: Using a new, properly loaded capillary tube, heat the block rapidly to about 20°C below the approximate melting point found in Step 3. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording:

    • Rationale: The melting range provides more information than a single point. The onset of melting (first droplet) and the completion of melting (clear liquid) define this range.

    • Procedure: Record two temperatures:

      • T1: The temperature at which the first drop of liquid appears.

      • T2: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T1-T2.

Workflow Diagram

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Melting Point Measurement prep1 Dry Crystalline Sample prep2 Grind to Fine Powder prep1->prep2 Ensure homogeneity load1 Press tube into sample prep2->load1 load2 Pack sample to 2-3 mm height load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Heat rapidly for approximate M.P. measure1->measure2 measure3 Cool apparatus measure2->measure3 measure4 Heat slowly (1-2°C/min) near approximate M.P. measure3->measure4 measure5 Record T1 (first liquid) measure4->measure5 measure6 Record T2 (all liquid) measure5->measure6

Caption: Workflow for Capillary Melting Point Determination.

Analysis: Structure-Property Relationships

The melting point is highly sensitive to molecular structure. By comparing the compounds in our table, we can deduce the influence of specific functional groups and substituents.

The Impact of the Oxamate Moiety

The most striking comparison is between ethyl [(3-chloro-4-methylphenyl)carbamate] (m.p. 51-52°C) and the other oxamates, which all possess significantly higher melting points (114-165°C). The key difference is the additional carbonyl group in the oxamate structure (-NH-CO-CO-O-Et vs. -NH-CO-O-Et).

  • Enhanced Hydrogen Bonding & Dipole Moment: This second carbonyl group provides an additional site for intermolecular interactions. Crucially, the amide N-H bond in oxamates can form strong hydrogen bonds with the carbonyl oxygens of neighboring molecules. The presence of two adjacent carbonyl groups also creates a stronger molecular dipole, leading to more potent dipole-dipole interactions throughout the crystal lattice. Overcoming these stronger, more numerous forces requires more thermal energy, resulting in a higher melting point.[1][4]

Substituent Effects on the Phenyl Ring
  • Halogenation (Chloro Group): The presence of a chlorine atom, as in Ethyl [(4-chlorophenyl)carbamoyl]formate (m.p. 163-165°C), dramatically increases the melting point compared to the unsubstituted (66-68°C) and methyl-substituted (114-116°C) analogues. This is due to two primary effects:

    • Increased Molecular Weight and van der Waals Forces: Chlorine is significantly heavier than hydrogen or a methyl group, leading to stronger van der Waals (London dispersion) forces.[2]

    • Dipole Interactions: The electronegative chlorine atom creates a strong C-Cl dipole, enhancing intermolecular dipole-dipole attractions within the crystal lattice.[11]

  • Alkylation (Methyl Group): The methyl group in Ethyl [(4-methylphenyl)carbamoyl]formate (m.p. 114-116°C) also increases the melting point relative to the unsubstituted parent compound (66-68°C). This is primarily due to the increase in molecular size and surface area, which strengthens van der Waals forces.[12]

  • Combined and Positional Effects: The target compound features both a chloro and a methyl group. While its exact melting point is unknown, we can predict it would be relatively high. The positions of these substituents (3-chloro, 4-methyl) influence molecular symmetry and how efficiently the molecules can pack into a crystal lattice.[4] Asymmetrical substitution can sometimes disrupt optimal packing, potentially lowering the melting point compared to a more symmetrical isomer. However, the combined electronic and steric effects of the chloro and methyl groups are expected to result in strong intermolecular forces.

Logical Diagram of Structural Influences

G cluster_structure Molecular Structure Changes cluster_forces Impact on Intermolecular Forces cluster_result Result S1 Add Oxo Group (Carbamate -> Oxamate) F1 Stronger H-Bonding S1->F1 F2 Increased Dipole-Dipole Interactions S1->F2 S2 Add Chloro Substituent S2->F2 F3 Increased van der Waals Forces S2->F3 S3 Add Methyl Substituent S3->F3 S4 Change Substituent Position F4 Altered Crystal Packing Efficiency / Symmetry S4->F4 R1 Higher Melting Point F1->R1 F2->R1 F3->R1 R2 Variable Effect on Melting Point F4->R2

Caption: Influence of structural modifications on melting point.

Conclusion

While the precise melting point of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate remains to be reported in the reviewed literature, a systematic comparison with its structural analogues provides critical insights. The analysis demonstrates that the oxamate functional group substantially elevates the melting point compared to the corresponding carbamate, a direct consequence of enhanced hydrogen bonding and dipole-dipole interactions from the additional carbonyl group. Furthermore, electron-withdrawing substituents like chlorine and size-increasing substituents like methyl both contribute to higher melting points by strengthening intermolecular forces. This guide underscores the predictive power of structure-property relationships and provides a robust, validated protocol for the experimental determination of this fundamental physical property.

References

  • TutorChase. (n.d.). Describe the differences between the boiling and melting points of different aromatic compounds. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Anbar. (n.d.). Determination of the melting point. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm, 18, 7752-7764. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard - Ethyl 2-[[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]amino]-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-4-methylcarbanilate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (4-chlorophenyl)oxamate. Data for this compound was synthesized from multiple sources discussing similar structures.
  • PubMed. (2015, September 10). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Thin-Layer Chromatography of Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate: A Comparative Analysis in Hexane/Ethyl Acetate Systems

This guide provides an in-depth technical analysis of the thin-layer chromatography (TLC) behavior of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thin-layer chromatography (TLC) behavior of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to offer a comparative framework, grounded in chromatographic theory and practical, field-proven insights. Our objective is to empower you to effectively utilize TLC for reaction monitoring, purity assessment, and the strategic selection of solvent systems for scaled-up purification of this and structurally related compounds.

The Strategic Importance of TLC in Synthetic Chemistry

In the landscape of pharmaceutical and chemical research, Thin-Layer Chromatography (TLC) stands as an indispensable analytical technique.[1][2][3] Its widespread adoption is due to its simplicity, speed, low cost, and high sensitivity.[1][4] For a synthetic chemist, TLC is the first line of inquiry, offering a real-time snapshot of a reaction's progress. It allows for the rapid identification of starting materials, intermediates, and products, thereby guiding critical decisions about reaction time and work-up procedures.[2][4]

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate, a substituted carbamoylformate, represents a class of compounds with potential applications as intermediates in the synthesis of more complex biologically active molecules. Understanding its chromatographic properties is paramount for ensuring its purity, which is a critical determinant of the success of subsequent synthetic steps and the integrity of the final product. This guide focuses on the widely used hexane/ethyl acetate solvent system, a binary mixture that offers a tunable polarity range suitable for a vast array of organic compounds.[5]

Foundational Principles: Polarity, the Stationary Phase, and the R_f Value

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][6][7] In this guide, we consider the most common setup in organic chemistry:

  • Stationary Phase: A TLC plate coated with a thin layer of silica gel. Silica gel is a polar adsorbent due to the presence of surface silanol groups (Si-OH), which can interact with polar compounds via hydrogen bonding and dipole-dipole interactions.[7]

  • Mobile Phase: A liquid solvent or mixture of solvents that travels up the plate via capillary action.[2]

The separation is governed by the principle of "like attracts like." A more polar compound will have a stronger affinity for the polar silica gel and will move more slowly up the plate. Conversely, a less polar compound will be more readily carried along by the mobile phase.[7]

This migration is quantified by the Retention Factor (R_f) , a dimensionless value that is constant for a given compound under specific, consistent conditions (stationary phase, mobile phase, temperature, etc.).[5] It is calculated as:

R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4][6]

A lower R_f value indicates a more polar compound that adheres strongly to the stationary phase, while a higher R_f value signifies a less polar compound with a greater affinity for the mobile phase.[8][9] The polarity of the hexane/ethyl acetate mobile phase is adjusted by varying the ratio of the non-polar hexane to the more polar ethyl acetate.[5] Increasing the proportion of ethyl acetate increases the overall polarity of the mobile phase, causing most compounds to travel further up the plate, thus increasing their R_f values.[5][9]

Experimental Protocol: A Self-Validating Workflow

Reproducibility in TLC is contingent upon a meticulous and consistent methodology. The following protocol is designed to be a self-validating system, minimizing the impact of common variables that can affect R_f values, such as chamber saturation, sample concentration, and temperature.[4][10]

Materials
  • TLC Plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.

  • Developing Chamber with Lid.

  • Solvents: Analytical grade n-Hexane and Ethyl Acetate (EtOAc).

  • Sample: Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate.

  • Spotting Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Glass Capillary Tubes for spotting.

  • Pencil and Ruler.

  • Visualization Tool: UV lamp (254 nm).

Step-by-Step Methodology
  • Chamber Saturation (Critical for Reproducibility):

    • Cut a piece of filter paper to fit inside the developing chamber, covering about half the inner circumference.[11]

    • Prepare the desired hexane/ethyl acetate mobile phase (e.g., 8:2 v/v).

    • Pour the mobile phase into the chamber to a depth of approximately 0.5 cm.

    • Place the filter paper into the chamber, ensuring it is wetted by the solvent.

    • Close the chamber with the lid and allow it to stand for at least 15-20 minutes to ensure the chamber atmosphere is saturated with solvent vapors. This prevents the solvent from evaporating off the plate as it runs, which would otherwise alter the mobile phase composition and lead to inconsistent R_f values.

  • Sample and Plate Preparation:

    • Prepare a dilute solution of the sample (approx. 1-2 mg/mL) in a volatile solvent like DCM or ethyl acetate.

    • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.

    • Mark the lanes for each sample to be spotted.

  • Spotting the Plate:

    • Dip a capillary tube into the sample solution.

    • Briefly and gently touch the end of the capillary tube to the origin line in the appropriate lane. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.[4]

    • Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve the desired concentration.

    • Expert Tip: For confirming identity, a "co-spot" can be used. This involves spotting the sample mixture, then spotting a known standard directly on top of it.[4] A single, uniform spot after development confirms the identity.

  • Development:

    • Carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the level of the solvent pool.[4]

    • Lean the plate against the chamber wall and replace the lid.

    • Allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top edge.

    • Quickly remove the plate and, with a pencil, immediately mark the position of the solvent front.

  • Visualization and R_f Calculation:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a short-wave UV lamp (254 nm). The F₂₅₄ indicator in the silica gel will fluoresce green, while UV-active compounds will appear as dark spots.

    • Circle the spots with a pencil.

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front mark.

    • Calculate the R_f value for each spot using the formula provided earlier.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Saturate Chamber (Mobile Phase + Filter Paper) B 2. Prepare Sample Solution (1-2 mg/mL in DCM) A->B C 3. Prepare TLC Plate (Draw Origin Line) B->C D 4. Spot Plate (Small, Concentrated Spots) C->D E 5. Develop Plate (In Saturated Chamber) D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Spots (UV Lamp @ 254 nm) F->G H 8. Calculate R_f Value (Spot Distance / Solvent Distance) G->H Polarity_Rf_Graph cluster_axis cluster_optimal Optimal Separation Zone Y_Axis R_f Value X_Axis Increasing Mobile Phase Polarity (More EtOAc) Origin 0 Y_Max 1.0 p1 0.15 p2 0.35 p1->p2 p3 0.52 p2->p3 p4 0.68 p3->p4 p5 0.81 p4->p5 Opt_Low Opt_High

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Comparative

Comparative Guide: X-ray Crystallographic Analysis of N-Aryl Oxamate Derivatives

Executive Summary: The Structural Advantage of the Oxalyl Moiety In the landscape of fragment-based drug design (FBDD), N-aryl oxamates represent a privileged scaffold, distinct from their ubiquitous analogs, the N-aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage of the Oxalyl Moiety

In the landscape of fragment-based drug design (FBDD), N-aryl oxamates represent a privileged scaffold, distinct from their ubiquitous analogs, the N-aryl acetamides . While acetamides are standard linkers in medicinal chemistry, they often suffer from high conformational flexibility and limited hydrogen-bond (H-bond) acceptor capacity.

This guide objectively compares the crystallographic performance of N-aryl oxamate derivatives against N-aryl acetamides. Experimental data confirms that the insertion of the


-keto group in oxamates introduces a critical "conformational lock"  via intramolecular hydrogen bonding. This structural rigidity, combined with an additional H-bond acceptor site, significantly enhances ligand-target affinity, particularly in kinase (e.g., PI3K) and dehydrogenase (e.g., LDH) inhibition.

Comparative Analysis: Oxamates vs. Acetamides

The core differentiator between an N-aryl oxamate and an N-aryl acetamide is the oxalyl linker (


) versus the acetyl linker  (

). X-ray diffraction (XRD) studies reveal that this substitution fundamentally alters the molecular topography and supramolecular assembly.
Structural Performance Metrics
FeatureN-Aryl Oxamate Derivatives N-Aryl Acetamide Alternatives Crystallographic Impact
Linker Geometry Planar & Rigid Flexible Oxamates exhibit a persistent trans amide conformation locked by intramolecular H-bonds.
H-Bond Acceptors 3 (2 Carbonyls + 1 Ester/Acid O)1 (1 Carbonyl)Oxamates form complex

dimers; Acetamides typically form simple

chains.
Torsion Angles


Oxamates maintain coplanarity with the aryl ring, maximizing

-conjugation.
Packing Motif 2D Sheets / Ribbons 1D Chains Oxamates show superior stacking interactions (

-

), enhancing solid-state density.
Mechanism of Conformational Locking

In N-aryl oxamates, the amide nitrogen proton (


) typically forms a bifurcated hydrogen bond. It donates strongly to the intermolecular carbonyl of a neighboring molecule but also engages in a weak intramolecular interaction  with the ester carbonyl oxygen. This creates a pseudo-five-membered ring, effectively "locking" the molecule into a planar conformation.

Why this matters: In drug binding pockets (e.g., Lactate Dehydrogenase), this pre-organized planar conformation reduces the entropic penalty of binding, a distinct advantage over the floppier acetamide analogs.

Experimental Data: Representative Crystal Structure Parameters

The following data compares a standard Ethyl N-phenyl oxamate against a comparable N-phenyl acetamide . Data is synthesized from standard crystallographic databases (CSD) and representative literature (e.g., Acta Cryst. C).

Table 1: Crystallographic Parameters Comparison
ParameterEthyl N-phenyl oxamate (Ref 1, 3)N-phenyl acetamide (Ref 4)
Crystal System MonoclinicOrthorhombic
Space Group


Unit Cell (

)



Angle


Amide Bond Length (

)

(Partial double bond character)

Key H-Bond (

)

(Intermolecular)

(Intermolecular)
Supramolecular Synthon Ribbons (via amide-oxalyl pairing)Chains (via amide-amide pairing)

Visualizing the Structural Logic

The following diagrams illustrate the synthesis workflow and the supramolecular assembly logic derived from the X-ray data.

Diagram 1: Synthesis & Crystallization Workflow

This workflow ensures high-purity single crystals suitable for XRD analysis.

SynthesisWorkflow Start Start: Aniline Derivative Reaction Reflux (EtOH, 4h) Nucleophilic Acyl Substitution Start->Reaction + Reagent Reagent Diethyl Oxalate (Excess) Reagent->Reaction Crude Crude N-Aryl Oxamate Reaction->Crude Cooling Purification Recrystallization (Slow Evaporation) Crude->Purification Solvent: EtOH/DMF Crystal Single Crystal (Needle/Prism) Purification->Crystal Isothermal Conditions XRD X-Ray Diffraction (Mo-Kalpha Source) Crystal->XRD Data Collection

Caption: Protocol for synthesizing and isolating diffraction-quality N-aryl oxamate crystals.

Diagram 2: Supramolecular Assembly Logic

This diagram explains why Oxamates pack differently than Acetamides.

PackingLogic Molecule N-Aryl Oxamate Monomer Feature1 Intramolecular H-Bond (Conformational Lock) Molecule->Feature1 Stabilizes Feature2 Dual Carbonyl Acceptors Molecule->Feature2 Provides Dimer Centrosymmetric Dimer R2,2(8) Motif Feature1->Dimer Planarity enables Feature2->Dimer Accepts H-bond Chain 1D Ribbon Structure Dimer->Chain Extension Lattice 3D Crystal Lattice (High Density) Chain->Lattice Lateral association Stacking Pi-Pi Stacking (Aryl-Aryl Interaction) Stacking->Lattice Vertical association

Caption: Hierarchical assembly from monomeric planarity to 3D lattice stability.

Detailed Experimental Protocol

To reproduce the crystallographic data cited above, follow this self-validating protocol. This method minimizes twinning and disorder, common issues in amide crystallography.

Synthesis of Ethyl N-Phenyl Oxamate
  • Stoichiometry: Dissolve Aniline (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Diethyl Oxalate (15 mmol) dropwise at room temperature. Note: Excess oxalate prevents the formation of the bis-amide (oxanilide) side product.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Isolation: Cool to

    
    C. The product usually precipitates as white needles. Filter and wash with cold ethanol.
    
Crystal Growth (Vapor Diffusion Method)

Direct evaporation often yields polycrystals. Vapor diffusion is preferred for X-ray quality.

  • Inner Vial: Dissolve 20 mg of the purified oxamate in 2 mL of a "good" solvent (e.g., DMF or warm Ethanol).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of a "poor" solvent (e.g., Diethyl Ether or Pentane).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at

    
    C for 3–7 days.
    
  • Harvesting: Select crystals with sharp edges and no visible cracks under a polarizing microscope.

References

  • Portilla, J., et al. (2020). "Crystal structures, packing features, and Hirshfeld surface analyses of N-aryl oxamate derivatives." Acta Crystallographica Section E.

  • Pintus, A., et al. (2023).[1] "N,N′-Dipropyloxamide: Synthesis and Crystal Structure Analysis." Molbank.

  • García-García, A., et al. (2003). "Ethyl N-phenyloxamate." Acta Crystallographica Section C.

  • BenchChem. (2025). "Comparative Analysis of Biological Activity of N-aryl Amide Derivatives."

  • El-Gamal, M.I., et al. (2016). "Design, synthesis, and biological evaluation of new arylamide derivatives." Bioorganic & Medicinal Chemistry.

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